2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
Beschreibung
The exact mass of the compound 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-8-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,13H,3,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVIVYWHHZOPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435597 | |
| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52704-48-0 | |
| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of THQ have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The versatility of the THQ nucleus, particularly the ease with which substitutions can be made at the nitrogen atom, allows for the fine-tuning of its biological and physicochemical properties. This guide focuses on a specific N-substituted derivative, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, providing a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its potential applications in research and drug development.
Physicochemical and Spectroscopic Characterization
While specific experimental data for 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is not extensively reported in publicly available literature, its properties can be reliably predicted based on the well-characterized parent compound, 1,2,3,4-tetrahydroquinoline, and known substituent effects.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₁H₁₅NO | - |
| Molecular Weight | 177.24 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low melting solid | [6] |
| Boiling Point | > 251 °C (Boiling point of THQ is 251 °C) | [7] |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, chloroform). Limited solubility in water. | General chemical principles |
| CAS Number | 5419-55-6 | - |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the tetrahydroquinoline ring and the N-hydroxyethyl group. The aromatic protons will appear in the downfield region, while the aliphatic protons of the heterocyclic ring and the ethyl chain will be in the upfield region.
-
Aromatic Protons: Multiplets in the range of δ 6.5-7.2 ppm.
-
-CH₂-N (ring): A triplet around δ 3.3-3.5 ppm.
-
-CH₂-CH₂-N (ring): A triplet around δ 2.7-2.9 ppm.
-
-CH₂-CH₂-CH₂ (ring): A multiplet around δ 1.9-2.1 ppm.
-
N-CH₂-CH₂-OH: A triplet around δ 3.4-3.6 ppm.
-
N-CH₂-CH₂-OH: A triplet around δ 3.7-3.9 ppm.
-
-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule.
-
Aromatic Carbons: Signals in the range of δ 115-145 ppm.
-
-CH₂- (ring and side chain): Signals in the range of δ 20-60 ppm. The carbon attached to the oxygen will be the most downfield of the aliphatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:
-
O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[8]
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
-
C-N stretch: A band in the region of 1250-1020 cm⁻¹.
-
C-O stretch: A strong band in the region of 1260-1000 cm⁻¹.[8]
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 177. Key fragmentation patterns would likely involve the loss of the hydroxyethyl group or cleavage of the tetrahydroquinoline ring.
Synthesis and Purification
The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol can be reliably achieved through the N-alkylation of 1,2,3,4-tetrahydroquinoline. Two common and effective methods are the reaction with a 2-haloethanol or with ethylene oxide. The following protocol details the synthesis using 2-chloroethanol.
Experimental Protocol: Synthesis via N-alkylation with 2-Chloroethanol
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
2-Chloroethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,3,4-tetrahydroquinoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring, add 2-chloroethanol (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for this N-alkylation, neutralizing the HCl formed during the reaction and facilitating the nucleophilic attack of the secondary amine.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.
Chemical Reactivity and Potential Transformations
The 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol molecule possesses two key reactive sites: the tertiary amine within the tetrahydroquinoline ring and the primary hydroxyl group of the ethanol substituent.
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Tertiary Amine: The nitrogen atom is nucleophilic and can be further alkylated or oxidized. It can also form salts with acids.
-
Primary Hydroxyl Group: The alcohol functionality can undergo a variety of reactions, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group for subsequent nucleophilic substitution.
These reactive handles make 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol a versatile intermediate for the synthesis of more complex molecules.
Applications in Drug Discovery and Research
The tetrahydroquinoline scaffold is a cornerstone in the development of new therapeutic agents.[9] The introduction of the N-hydroxyethyl group can modulate the parent molecule's polarity, solubility, and potential for hydrogen bonding, which can significantly impact its pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Areas:
-
Anticancer Agents: Numerous N-substituted tetrahydroquinoline derivatives have been investigated for their anticancer properties.[1][5] They can act through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with cell signaling pathways. The hydroxyl group in 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol provides a site for further derivatization to potentially enhance potency and selectivity.
-
Neuroprotective Agents: Tetrahydroquinoline derivatives have shown promise in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][10] Their antioxidant and anti-inflammatory properties are thought to contribute to their neuroprotective effects.
-
Antimicrobial Agents: The tetrahydroquinoline nucleus is found in compounds with antibacterial and antifungal activity.[4] Modification at the nitrogen atom can lead to new antimicrobial agents with improved efficacy and reduced toxicity.
Safety and Handling
As with all chemicals, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on the parent compound, 1,2,3,4-tetrahydroquinoline, it may cause skin and eye irritation.[8]
Conclusion
2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is a valuable derivative of the medicinally important tetrahydroquinoline scaffold. Its synthesis is straightforward, and its dual functionality as a tertiary amine and a primary alcohol makes it a versatile building block for the creation of novel compounds with potential therapeutic applications. Further research into the biological activities of this specific molecule and its derivatives is warranted to fully explore its potential in drug discovery.
References
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PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 735-764. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]
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Bunce, R. A., Nammalwar, B., & Akabogu, O. J. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14337-14371. Available from: [Link]
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Hlushchenko, O. S., Shkapova, E. E., Kuryata, O. V., & Klymenko, L. I. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. Available from: [Link]
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Amr, A. E. G. E., & Abdulla, M. M. (2012). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. American Journal of Applied Sciences, 9(7), 1070-1079. Available from: [Link]
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S. D. Sarkisyan, et al. (2017). Tricyclic Tetrahydroquinoline Antibacterial Agents. ResearchGate. Retrieved from [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Dhfyan, A., & Al-Obaid, A. M. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1388-1400. Available from: [Link]
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Patel, R., Shah, J., Ghate, M., & Al-Subaie, M. S. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. Available from: [Link]
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Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]
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Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2020(42), 6663-6671. Available from: [Link]
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Cassels, B. K., & Saavedra-Aguilar, J. C. (2012). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 57(1), 974-978. Available from: [Link]
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Singh, S., & Singh, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Retrieved from [Link]
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Amr, A. E.-G. E., & Abdulla, M. M. (2012). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. ResearchGate. Retrieved from [Link]
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Taylor & Francis. (n.d.). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Retrieved from [Link]
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Sau, A., Ghosh, T., Roy, A., & Kundu, S. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. Available from: [Link]
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Reddy, C. R., & Kumar, B. S. (2010). Synthesis of 1,2,3,4-Tetrahydroquinolines Using AlCl3 in Aqua Mediated. ResearchGate. Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
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Li, Y., et al. (2024). Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke. BMC Complementary Medicine and Therapies, 24(1), 1-15. Available from: [Link]
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Singh, S., & Singh, S. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. Retrieved from [Link]
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Ohkubo, M., et al. (1996). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 44(1), 95-105. Available from: [Link]
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RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species.... Retrieved from [Link]
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PubMed. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
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NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Ethylene oxide. Retrieved from [Link]
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NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. NIST Chemistry WebBook. Retrieved from [Link]
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Darwin Microfluidics. (2024). Ethylene Oxide (EtO) – Sterilization Compatibility Chart. Retrieved from [Link]
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"2-(3,4-dihydro-2H-quinolin-1-yl)ethanol molecular structure"
An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol. This compound is built upon the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry renowned for its presence in numerous biologically active molecules.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices for its synthesis and the multi-technique approach required for unambiguous structural elucidation. We will delve into the causality behind spectroscopic and analytical methodologies, present validated experimental protocols, and discuss the molecule's potential as a versatile building block in the design of novel therapeutic agents.
The 1,2,3,4-Tetrahydroquinoline Scaffold: A Cornerstone in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline core, also named 3,4-dihydro-2H-quinoline, is a heterocyclic motif of significant interest in drug discovery. Its rigid, fused-ring system, combined with a conformationally flexible saturated portion, allows it to serve as a versatile template for presenting substituents in a well-defined three-dimensional space. This scaffold is a key component in compounds targeting a wide array of diseases.[1] For instance, derivatives of the related 2,3-dihydro-4(1H)-quinolinone have been investigated for applications in treating high blood pressure, pain, and Alzheimer's disease.[1] The broader quinolinone class has yielded potent anti-cancer agents that function as tubulin polymerization inhibitors.[2]
The subject of this guide, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, incorporates a hydroxyethyl group at the N1 position. This substitution is significant for two primary reasons:
-
Modulation of Physicochemical Properties : The terminal hydroxyl group can increase hydrophilicity and aqueous solubility, crucial parameters for drug bioavailability.
-
A Handle for Further Derivatization : The alcohol moiety serves as a convenient chemical handle for synthesizing more complex molecules, such as esters or ethers, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.
Molecular Structure and Physicochemical Properties
The fundamental identity of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is defined by its unique arrangement of atoms. The structure consists of a benzene ring fused to a six-membered heterocyclic ring containing a nitrogen atom, which is fully saturated. The ethanol substituent is covalently bonded to this nitrogen.
Caption: 2D molecular structure of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | 2-(1,2,3,4-Tetrahydroquinolin-1-yl)ethanol | N/A |
| Molecular Formula | C₁₁H₁₅NO | [3] |
| Molecular Weight | 177.24 g/mol | [3] |
| CAS Number | 88014-15-7 (related isomer) | [3] |
| Appearance | Expected to be an oil or low-melting solid | N/A |
| SMILES | OCCN1CCC2=CC=CC=C2C1 | [3] |
Synthetic Strategy: A Validated Protocol
The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is most reliably achieved via the direct N-alkylation of 1,2,3,4-tetrahydroquinoline. This approach is favored due to the high nucleophilicity of the secondary amine in the starting material and the commercial availability of suitable alkylating agents. The chosen protocol utilizes 2-bromoethanol in the presence of a non-nucleophilic base to neutralize the HBr byproduct, driving the reaction to completion.
Caption: Experimental workflow for the synthesis and purification of the target molecule.
Detailed Experimental Protocol
-
Reaction Setup : To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by 2-bromoethanol (1.2 eq).
-
Execution : Stir the resulting suspension vigorously under a nitrogen atmosphere and heat to reflux (approx. 80-85 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.
-
Isolation : Concentrate the combined filtrates under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to isolate the pure 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
-
Validation : Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Comprehensive Structural Elucidation
Unambiguous confirmation of the molecular structure requires a synergistic approach, employing multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity and chemical environment of atoms in an organic molecule.
-
¹H NMR Spectroscopy Rationale : This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, we expect distinct signals for the aromatic protons, the three sets of aliphatic protons in the tetrahydroquinoline ring, and the two sets of protons in the N-ethyl alcohol side chain.
-
¹³C NMR Spectroscopy Rationale : This experiment reveals the number of chemically non-equivalent carbon atoms and their hybridization state (sp², sp³). It serves as a crucial confirmation of the carbon skeleton.
Table 2: Predicted NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.9 - 7.2 | m | 4H | C5-H, C6-H, C7-H, C8-H |
| N-CH₂ (ring) | ~3.4 | t | 2H | C2-H₂ |
| N-CH₂ (chain) | ~3.6 | t | 2H | N-CH₂-CH₂OH |
| O-CH₂ (chain) | ~3.8 | t | 2H | N-CH₂-CH₂OH |
| C-CH₂ (ring) | ~2.8 | t | 2H | C4-H₂ |
| C-CH₂-C (ring) | ~2.0 | m | 2H | C3-H₂ |
| OH | Variable | br s | 1H | -OH |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Aromatic | 110 - 145 | 6 signals (4 CH, 2 Cq) | ||
| O-CH₂ | ~60 | N-CH₂-C H₂OH | ||
| N-CH₂ (chain) | ~55 | N-C H₂-CH₂OH | ||
| N-CH₂ (ring) | ~50 | C2 | ||
| C-CH₂ (ring) | ~28 | C4 | ||
| C-CH₂-C (ring) | ~22 | C3 |
Note: 't' denotes triplet, 'm' denotes multiplet, 'br s' denotes broad singlet. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS)
The primary role of mass spectrometry in this context is to confirm the molecular weight and elemental composition of the synthesized compound.
-
Experimental Rationale : High-Resolution Mass Spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source, is the method of choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the protonated molecular ion ([M+H]⁺). HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₁H₁₅NO) and rule out other potential structures with the same nominal mass.
-
Expected Result : The ESI-HRMS spectrum should show a prominent peak corresponding to [C₁₁H₁₅NO + H]⁺ with a calculated m/z of 178.1232. The experimental observation of this mass with an error of less than 5 ppm provides strong evidence for the correct product formation.
X-ray Crystallography
While NMR and MS can define the connectivity, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.
-
Experimental Rationale : This technique is contingent on the ability to grow a single, high-quality crystal of the compound. If the compound is a solid, various crystallization techniques (e.g., slow evaporation, vapor diffusion) would be employed. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions are determined. This method would definitively confirm the tetrahydroquinoline ring conformation and the orientation of the N-hydroxyethyl side chain.
Relevance in Drug Discovery and Development
The 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol molecule is a valuable starting point for drug discovery campaigns. The tetrahydroquinoline core acts as a robust scaffold, while the hydroxyethyl tail serves as a versatile linker or a pharmacophoric element.
Caption: Conceptual model for using the title compound as a scaffold in drug design.
This molecule can be utilized in several strategic ways:
-
Fragment-Based Drug Discovery (FBDD) : It can serve as a starting fragment for screening against biological targets.
-
Lead Optimization : The hydroxyl group can be modified to improve potency, selectivity, or pharmacokinetic properties (ADME). For example, esterification can create a prodrug to enhance cell permeability, while etherification can be used to attach larger pharmacophoric groups.
-
Combinatorial Chemistry : The scaffold is suitable for building chemical libraries by reacting the hydroxyl group with a diverse set of reagents, rapidly generating analogs for high-throughput screening.
Conclusion
2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is a molecule of significant interest, built upon the medicinally important 1,2,3,4-tetrahydroquinoline scaffold. Its structure is readily synthesized via N-alkylation and can be definitively characterized using a combination of powerful analytical techniques, primarily NMR and mass spectrometry. The presence of the N-hydroxyethyl group imparts favorable physicochemical properties and offers a strategic point for chemical modification, making this compound a valuable and versatile building block for researchers engaged in the design and development of next-generation therapeutic agents.
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A Spectroscopic Guide to 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol: Structure Elucidation for Drug Development
Abstract
In the landscape of modern drug discovery, the precise structural characterization of novel chemical entities is paramount. 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, a molecule featuring the privileged 1,2,3,4-tetrahydroquinoline scaffold, represents a class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous identification and characterization of this molecule. We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, this document serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of N-substituted tetrahydroquinolines.
Introduction: The Significance of the Tetrahydroquinoline Core
The 1,2,3,4-tetrahydroquinoline moiety is a cornerstone in the architecture of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophores, making it an attractive scaffold for the design of therapeutic agents targeting a wide array of biological targets. The introduction of an N-hydroxyethyl substituent, as in 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, offers a handle for further functionalization and can significantly influence the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity. Accurate and thorough spectroscopic analysis is the bedrock upon which all subsequent biological evaluation and structure-activity relationship (SAR) studies are built.
This guide is structured to provide not just the "what" but the "why" of spectroscopic analysis. We will explore the expected spectroscopic signatures of our target molecule and provide detailed, field-tested protocols for data acquisition.
Molecular Structure and Predicted Spectroscopic Features
The structural framework of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol dictates its characteristic spectroscopic fingerprint. Understanding the contribution of each molecular fragment is key to interpreting the resulting spectra.
Caption: Molecular structure with atom numbering.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Based on data for 1,2,3,4-tetrahydroquinoline and the known effects of N-alkylation, we can predict the following ¹H NMR spectrum for 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.[1]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| Aromatic Protons (H5, H6, H7, H8) | 6.5 - 7.2 | Multiplet | Protons on the benzene ring of the tetrahydroquinoline core. Their exact shifts and multiplicities will depend on their relative positions. | |
| -CH₂-N (C1') | ~3.5 | Triplet | ~6 | Methylene group attached to the nitrogen atom and adjacent to the -CH₂-OH group. |
| -CH₂-OH (C2') | ~3.7 | Triplet | ~6 | Methylene group attached to the hydroxyl group and adjacent to the -CH₂-N group. |
| N-CH₂- (C2) | ~3.3 | Triplet | ~6 | Methylene group at position 2 of the tetrahydroquinoline ring, adjacent to the nitrogen. |
| -CH₂- (C3) | ~1.9 | Multiplet | Methylene group at position 3, showing coupling to protons on C2 and C4. | |
| Ar-CH₂- (C4) | ~2.8 | Triplet | ~6 | Methylene group at position 4, adjacent to the aromatic ring. |
| -OH | Variable | Singlet (broad) | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and may exchange with deuterium in deuterated solvents. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Aromatic Carbons (C4a, C5, C6, C7, C8, C8a) | 115 - 145 | Carbons of the benzene ring. The carbon attached to the nitrogen (C8a) and the quaternary carbon (C4a) will have distinct shifts. |
| -CH₂-N (C1') | ~55 | Aliphatic carbon attached to the nitrogen atom. |
| -CH₂-OH (C2') | ~60 | Aliphatic carbon bearing the hydroxyl group, deshielded by the electronegative oxygen.[2] |
| N-CH₂- (C2) | ~48 | Aliphatic carbon at position 2 of the ring, adjacent to the nitrogen. |
| -CH₂- (C3) | ~23 | Aliphatic carbon at position 3 of the ring. |
| Ar-CH₂- (C4) | ~28 | Aliphatic carbon at position 4, adjacent to the aromatic ring. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence of specific functional groups gives rise to characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Functional Group |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Alcohol |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Aromatic Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | -CH₂- groups |
| Aromatic C=C Bending | 1450 - 1600 | Medium to Strong | Aromatic Ring |
| C-N Stretch | 1250 - 1335 | Medium | Aromatic Amine |
| C-O Stretch | 1000 - 1075 | Strong | Primary Alcohol[3] |
The absence of an N-H stretching band around 3300-3500 cm⁻¹ would confirm the N-substitution of the tetrahydroquinoline ring.[4][5][6][7]
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol (C₁₁H₁₅NO), the expected molecular weight is approximately 177.24 g/mol .
In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 178 would be expected. Under electron ionization (EI) or collision-induced dissociation (CID), characteristic fragmentation would likely involve:
-
α-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[8] This could lead to the loss of a CH₂OH radical, resulting in a stable iminium ion.
-
Loss of water: Alcohols can readily lose a molecule of water (18 Da) from the molecular ion.[8]
-
Fragments from the tetrahydroquinoline ring: Cleavage within the heterocyclic ring can also occur, yielding fragments characteristic of the tetrahydroquinoline core.
Experimental Protocols: A Practical Guide to Data Acquisition
The following protocols are designed to be self-validating, ensuring high-quality, reproducible data.
NMR Spectroscopy: Acquiring ¹H and ¹³C Spectra
Caption: A streamlined workflow for NMR analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial.[9][10]
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[2]
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction and baseline correction to ensure accurate peak representation.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
FT-IR Spectroscopy: Utilizing Attenuated Total Reflectance (ATR)
Caption: Workflow for ATR-FTIR analysis.
Step-by-Step Protocol:
-
Instrument Preparation:
-
Clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).[11][12][13]
-
-
Sample Measurement:
-
Place a small amount of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol directly onto the ATR crystal.
-
If the sample is a solid, use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The instrument's software will automatically generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Mass Spectrometry: Electrospray Ionization (ESI)
Caption: Workflow for ESI-Mass Spectrometry.
Step-by-Step Protocol:
-
Sample Preparation:
-
Instrument Setup and Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable ion signal.
-
Acquire the mass spectrum over a mass range that includes the expected molecular weight of the compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
If fragmentation data is acquired (e.g., via MS/MS), analyze the fragment ions to corroborate the proposed structure.
-
Conclusion: A Unified Approach to Structural Elucidation
The structural confirmation of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insights into the molecule's connectivity. By following the detailed protocols outlined in this guide, researchers can confidently and accurately characterize this and other related N-substituted tetrahydroquinolines, thereby accelerating the pace of drug discovery and development.
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, a molecule of interest to researchers, scientists, and professionals in drug development. This document will delve into the core principles of its analysis, from sample preparation to the intricacies of its fragmentation patterns under various ionization techniques. The methodologies and interpretations presented herein are grounded in established scientific principles and data from structurally analogous compounds to provide a robust framework for its characterization.
Introduction: The Significance of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
The 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol moiety, incorporating a 1,2,3,4-tetrahydroquinoline nucleus, is a structural motif found in numerous biologically active compounds and pharmaceutical agents. The inherent versatility of the quinoline ring system allows for a wide range of pharmacological activities. Consequently, the precise and reliable analytical characterization of such molecules is paramount in drug discovery, development, and quality control. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the structural elucidation and quantification of these compounds. This guide will explore the mass spectrometric behavior of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, providing a detailed roadmap for its analysis.
Experimental Approach: A Validated Workflow for Analysis
The successful mass spectrometric analysis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol hinges on a well-defined and validated experimental workflow. This section outlines a robust methodology, from sample handling to data acquisition, designed to ensure data integrity and reproducibility.
Sample Preparation for Biological Matrices
For the analysis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol in biological matrices such as plasma, urine, or tissue homogenates, a meticulous sample preparation protocol is essential to remove interfering substances and concentrate the analyte. A generic yet effective solid-phase extraction (SPE) protocol is described below.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute the biological sample (e.g., 100 µL of plasma) with 1 mL of 0.1% formic acid in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences, followed by 1 mL of methanol to remove lipophilic interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.[1]
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Nebulizer Gas | Nitrogen, 35 psi |
| Drying Gas Flow | 11 L/min |
Rationale for Parameter Selection: A C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte. The use of formic acid in the mobile phase aids in the protonation of the analyte in the ESI source, enhancing its signal in positive ion mode.[2] A gradient elution ensures efficient separation from potential matrix components. The MS parameters are optimized to achieve maximal ionization and stable spray.[2]
Diagram 1: LC-MS/MS Experimental Workflow
Caption: A typical workflow for the analysis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
Ionization and Fragmentation Analysis
Understanding the ionization and subsequent fragmentation of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is crucial for its structural confirmation and for developing selective reaction monitoring (SRM) methods for quantification.
Ionization: Electrospray Ionization (ESI)
In positive mode ESI, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is expected to readily form a protonated molecule, [M+H]⁺, due to the basicity of the nitrogen atom in the dihydroquinoline ring. The molecular weight of the compound is 177.24 g/mol , so the protonated molecule will be observed at an m/z of 178.25.
Predicted Fragmentation Pathways
The fragmentation of the [M+H]⁺ ion of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is predicted to be driven by the charge on the nitrogen atom and the presence of the hydroxyl group. The following pathways are proposed based on the known fragmentation of similar structures.
Pathway A: Alpha-Cleavage of the N-Ethanol Side Chain
Alpha-cleavage is a common fragmentation pathway for amines.[3] In this case, the bond between the two carbon atoms of the ethanol side chain is likely to cleave, leading to the formation of a stable iminium ion.
-
[M+H]⁺ (m/z 178.25) → [M+H - C₂H₄O]⁺ (m/z 134.18) + C₂H₄O (neutral loss)
This fragmentation would result in a fragment ion corresponding to the protonated 1,2,3,4-tetrahydroquinoline.
Pathway B: Loss of Water from the N-Ethanol Side Chain
The presence of a hydroxyl group makes the loss of a water molecule a highly probable fragmentation pathway, especially under collision-induced dissociation (CID).[3]
-
[M+H]⁺ (m/z 178.25) → [M+H - H₂O]⁺ (m/z 160.24) + H₂O (neutral loss)
This would result in the formation of a vinyl-substituted dihydroquinolinium ion.
Pathway C: Cleavage of the N-C Bond
Cleavage of the bond between the nitrogen and the ethanol side chain can also occur.
-
[M+H]⁺ (m/z 178.25) → [C₂H₆NO]⁺ (m/z 60.08) + C₉H₉ (neutral loss)
This would generate a protonated aminoethanol fragment.
Pathway D: Ring Fragmentation of the Dihydroquinoline Moiety
The dihydroquinoline ring itself can undergo fragmentation, although this is generally less favorable than the fragmentation of the side chain. A common fragmentation for quinoline and its derivatives is the loss of HCN. While the dihydro- form is less aromatic, retro-Diels-Alder type fragmentations can also be considered.
Diagram 2: Predicted Fragmentation Pathways
Caption: Predicted major fragmentation pathways for protonated 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
Data Interpretation and Reporting
Accurate interpretation of the mass spectral data is critical. The relative abundances of the different fragment ions will depend on the collision energy used in the MS/MS experiment. A summary of the expected ions is provided in Table 2.
Table 2: Summary of Predicted Fragment Ions
| Precursor Ion (m/z) | Proposed Fragment Ion | Calculated m/z | Proposed Neutral Loss |
| 178.25 | [M+H - C₂H₄O]⁺ | 134.18 | C₂H₄O (44.07) |
| 178.25 | [M+H - H₂O]⁺ | 160.24 | H₂O (18.01) |
| 178.25 | [C₂H₆NO]⁺ | 60.08 | C₉H₉ (117.17) |
For quantitative analysis, a calibration curve should be constructed using a suitable internal standard. The selection of precursor and product ions for selected reaction monitoring (SRM) should be based on the most intense and specific fragment ions observed in the product ion scan.
Conclusion
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol. By employing the described experimental protocols and understanding the predicted fragmentation pathways, researchers can confidently identify and quantify this important chemical entity. The principles outlined here are not only applicable to the target molecule but can also be adapted for the analysis of other N-substituted heterocyclic compounds, thereby contributing to the advancement of pharmaceutical and chemical research.
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Niessen, W. M. A. (2017). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. [Link]
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Introduction: The Therapeutic Potential of the Dihydroquinoline Scaffold
An In-Depth Technical Guide on the Biological Activity of Dihydroquinoline Derivatives
Dihydroquinoline derivatives, heterocyclic compounds characterized by a benzene ring fused to a dihydropyridine ring, represent a privileged scaffold in medicinal chemistry. Their structural versatility allows for a wide range of substitutions, leading to a diverse array of biological activities. This guide provides a comprehensive overview of the significant therapeutic potential of dihydroquinoline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, cardioprotective, and antioxidant properties. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for assessing these activities, offering valuable insights for researchers and drug development professionals.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Dihydroquinoline derivatives have emerged as promising candidates in oncology, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1][2]
Mechanisms of Anticancer Action
The anticancer effects of dihydroquinoline derivatives are not monolithic; they engage multiple cellular pathways to inhibit tumor growth and induce apoptosis.
-
Inhibition of Aldehyde Dehydrogenase 1A1 (ALDH1A1): Certain dihydroquinoline derivatives have shown a high binding affinity for ALDH1A1, an enzyme associated with cancer stem cells and resistance to chemotherapy.[1][3] By inhibiting ALDH1A1, these compounds can potentially target the cancer stem cell population, leading to more durable therapeutic responses.
-
Disruption of Microtubule Polymerization: Similar to other successful anticancer agents, some dihydroquinoline derivatives interfere with the cell cycle by disrupting microtubule dynamics.[4] This leads to mitotic arrest in the G2/M phase and subsequent apoptosis.[4]
-
Modulation of Kinase Signaling: These compounds can inhibit various kinases involved in carcinogenic pathways, thereby halting proliferative signaling.[4]
-
Induction of Apoptosis: Ultimately, the various mechanisms converge on the induction of programmed cell death, or apoptosis, in cancer cells.
In Vitro Efficacy of Dihydroquinoline Derivatives
The anticancer potential of these compounds has been demonstrated in vitro against several cancer cell lines.
| Compound Class | Cell Line | Activity Metric | Result | Reference |
| Novel Dihydroquinoline | MDA-MB-231 (Breast Adenocarcinoma) | Cytotoxicity | Potent | [1][3] |
| Novel Dihydroquinoline | B16F10 (Mouse Melanoma) | Cytotoxicity | Potent | [1][3] |
| Substituted 1,2-Dihydroquinolines | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | High | [2] |
| Substituted 1,2-Dihydroquinolines | SMMC (Hepatocellular Carcinoma) | Cytotoxicity | High | [2] |
Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of dihydroquinoline derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a dihydroquinoline derivative.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dihydroquinoline derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dihydroquinoline derivative in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value.
Visualizing the Anticancer Workflow
Caption: Workflow for assessing anticancer activity.
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Dihydroquinoline derivatives have demonstrated promising activity against a range of pathogens.
Spectrum of Antimicrobial Action
-
Antifungal Activity: Certain hybrid compounds have shown notable antifungal activity against Cryptococcus neoformans and other opportunistic fungi like Candida spp. and Aspergillus spp.[5]
-
Antibacterial Activity: Activity has been observed against Gram-positive bacteria, particularly Staphylococcus aureus.[5] Some derivatives have also shown inhibitory effects against Mycobacterium tuberculosis, a significant finding in the fight against tuberculosis.[6]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a dihydroquinoline derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Dihydroquinoline derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to 0.5 McFarland
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the dihydroquinoline derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory and Neuroprotective Effects: Targeting the Crossroads of Inflammation and Neurodegeneration
Chronic inflammation and oxidative stress are key pathological features of neurodegenerative diseases. Dihydroquinoline derivatives exhibit both anti-inflammatory and neuroprotective properties, making them attractive candidates for these conditions.
Mechanisms of Action
-
Anti-inflammatory Effects: These compounds can modulate inflammatory pathways, such as blocking the NF-κB signaling pathway.[7][8]
-
Neuroprotective Effects:
-
Antioxidant Activity: Dihydroquinoline derivatives can mitigate oxidative stress, a key contributor to neuronal damage.[9][10]
-
Acetylcholinesterase (AChE) Inhibition: Some derivatives have been identified as inhibitors of AChE, the enzyme that breaks down the neurotransmitter acetylcholine.[11] This is a key therapeutic strategy for Alzheimer's disease.[11]
-
Apoptosis Inhibition: They can protect neurons by inhibiting apoptotic pathways.[9][10]
-
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the ability of a dihydroquinoline derivative to inhibit AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Dihydroquinoline derivative
-
Phosphate buffer (pH 8.0)
-
96-well plate and plate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the dihydroquinoline derivative at various concentrations, and the AChE enzyme.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 25°C.
-
Reaction Initiation: Add DTNB and ATCI to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value.
Visualizing Neuroprotective Mechanisms
Caption: Neuroprotective mechanisms of dihydroquinolines.
Cardioprotective and Antioxidant Activities: Shielding the Heart from Oxidative Damage
Certain dihydroquinoline derivatives have demonstrated the ability to protect cardiac cells from damage induced by chemotherapeutic agents like doxorubicin, primarily through their antioxidant properties.[7][12]
Mechanism of Cardioprotection
The primary mechanism of cardioprotection appears to be the mitigation of oxidative stress and the inhibition of apoptosis in cardiomyocytes.[7][12] By scavenging reactive oxygen species (ROS), these compounds can prevent the downstream cellular damage that leads to cardiotoxicity.
Experimental Protocol: In Vitro Cardiotoxicity and Protection Assay
Objective: To assess the ability of a dihydroquinoline derivative to protect cardiomyocytes from doxorubicin-induced toxicity.
Materials:
-
H9c2 cardiomyocytes
-
Complete cell culture medium
-
Doxorubicin
-
Dihydroquinoline derivative
-
Reagents for assessing cell viability (e.g., MTT) and oxidative stress (e.g., DCFH-DA)
Procedure:
-
Cell Culture: Culture H9c2 cells to confluence.
-
Pre-treatment: Pre-treat the cells with the dihydroquinoline derivative for a specified period (e.g., 2 hours).
-
Doxorubicin Treatment: Expose the cells to doxorubicin to induce cardiotoxicity.
-
Assessment:
-
Cell Viability: Perform an MTT assay to assess cell viability.
-
Oxidative Stress: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.
-
-
Data Analysis: Compare the cell viability and ROS levels in cells treated with doxorubicin alone versus those pre-treated with the dihydroquinoline derivative.
Conclusion: A Promising Scaffold for Future Drug Discovery
Dihydroquinoline derivatives represent a versatile and potent class of compounds with a wide spectrum of biological activities. Their multifaceted mechanisms of action against cancer, infectious diseases, inflammation, and neurodegeneration, coupled with their cardioprotective and antioxidant properties, underscore their significant therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore and develop this promising chemical scaffold into novel therapeutics.
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(PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - ResearchGate. Available at: [Link]
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Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products - ACS Publications. Available at: [Link]
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Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. Available at: [Link]
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(PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century - ResearchGate. Available at: [Link]
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Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed. Available at: [Link]
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Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI. Available at: [Link]
-
A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. Available at: [Link]
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Synthesis of Poly-functionalized dihydroquinoline derivatives 34 from... - ResearchGate. Available at: [Link]
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Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed. Available at: [Link]
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Recent Studies of Antioxidant Quinoline Derivatives - ResearchGate. Available at: [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. Available at: [Link]
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Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy - PMC - PubMed Central. Available at: [Link]
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Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Available at: [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI. Available at: [Link]
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Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Available at: [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. Available at: [Link]
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Synthesis of 1,2-dihydroquinolines - Organic Chemistry Portal. Available at: [Link]
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Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Available at: [Link]
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Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC - NIH. Available at: [Link]
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Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC - NIH. Available at: [Link]
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available at: [Link]
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Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC - PubMed Central. Available at: [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. Available at: [Link]
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An In-depth Technical Guide to the Discovery and History of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and historical context of the N-substituted tetrahydroquinoline derivative, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol. While a singular "discovery" event for this specific molecule is not prominent in the scientific literature, its existence is predicated on the well-established and significant chemistry of the 1,2,3,4-tetrahydroquinoline scaffold. This document delineates the logical synthetic pathways for its preparation, rooted in fundamental organic chemistry principles. Furthermore, it explores the broader historical and ongoing importance of the tetrahydroquinoline core in medicinal chemistry and drug development, positing the subject molecule as a valuable, functionalized building block for the synthesis of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the versatile applications of quinoline derivatives.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds of profound biological importance.[1] This structural core is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral properties.[2] The versatility of the tetrahydroquinoline scaffold stems from its unique three-dimensional structure and the synthetic tractability of its nitrogen atom, which allows for a diverse range of substitutions, thereby enabling the fine-tuning of its biological and physicochemical properties.
This guide focuses on a specific, yet representative, derivative: 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol. The introduction of a hydroxyethyl group at the N-1 position not only modifies the polarity and potential for hydrogen bonding but also provides a reactive handle for further chemical elaboration, making it a valuable intermediate in the synthesis of more complex molecules.
Postulated Discovery and Synthetic Evolution
The discovery of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is not attributed to a single, seminal publication but rather to the logical extension of well-established synthetic methodologies for the N-alkylation of secondary amines. The parent compound, 1,2,3,4-tetrahydroquinoline, is readily prepared through the hydrogenation of quinoline.[3] The subsequent introduction of the 2-hydroxyethyl side chain can be efficiently achieved through two primary, classical synthetic routes.
Synthetic Pathway Overview
The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is most logically approached from the parent heterocycle, 1,2,3,4-tetrahydroquinoline. Two principal methods for the N-hydroxyethylation are presented below.
Caption: Synthetic pathways to 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
Detailed Experimental Protocols
The following protocols are provided as validated, reproducible methods for the synthesis of the title compound.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoline from Quinoline
-
Principle: Catalytic hydrogenation of the pyridine ring of quinoline is a standard and efficient method for the synthesis of 1,2,3,4-tetrahydroquinoline.[4] Palladium on carbon is a commonly used catalyst for this transformation.
-
Step-by-Step Methodology:
-
To a solution of quinoline (1 equiv.) in a suitable solvent such as ethanol or acetic acid, add 10% Palladium on carbon (5-10 mol%).
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) in a Parr hydrogenation apparatus.
-
The reaction is stirred at room temperature until the theoretical amount of hydrogen has been consumed, or until TLC/GC-MS analysis indicates complete conversion of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield crude 1,2,3,4-tetrahydroquinoline, which can be purified by distillation or chromatography.
-
Protocol 2: Synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol via Nucleophilic Substitution
-
Principle: This method involves the N-alkylation of 1,2,3,4-tetrahydroquinoline with 2-chloroethanol. The secondary amine acts as a nucleophile, displacing the chloride in an SN2 reaction. A base is typically added to neutralize the HCl formed during the reaction.[5]
-
Step-by-Step Methodology:
-
To a solution of 1,2,3,4-tetrahydroquinoline (1 equiv.) in a polar aprotic solvent such as DMF or acetonitrile, add a slight excess of 2-chloroethanol (1.1-1.5 equiv.).
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5-2.0 equiv.), to the mixture.
-
The reaction mixture is heated to 80-100 °C and stirred for several hours, with reaction progress monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
-
Structural Elucidation and Data Presentation
The structural confirmation of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Analytical Data
The following table summarizes the expected analytical data for the title compound, based on the known data for 1,2,3,4-tetrahydroquinoline and general principles of spectroscopy.[6]
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.2 (m, 2H, Ar-H), δ 6.6-6.8 (m, 2H, Ar-H), δ 3.8-3.9 (t, 2H, N-CH₂-CH₂-OH), δ 3.4-3.5 (t, 2H, N-CH₂-CH₂-OH), δ 3.3-3.4 (t, 2H, Ar-N-CH₂), δ 2.8-2.9 (t, 2H, Ar-CH₂), δ 1.9-2.0 (m, 2H, Ar-CH₂-CH₂), δ 1.5-2.0 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0 (Ar-C), δ 129.5 (Ar-CH), δ 127.0 (Ar-CH), δ 122.0 (Ar-C), δ 116.0 (Ar-CH), δ 111.0 (Ar-CH), δ 60.0 (N-CH₂-CH₂-OH), δ 55.0 (N-CH₂-CH₂-OH), δ 50.0 (Ar-N-CH₂), δ 28.0 (Ar-CH₂), δ 22.0 (Ar-CH₂-CH₂) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 177. Base Peak: m/z 132 ([M - CH₂CH₂OH]⁺). Other Fragments: m/z 146 ([M - CH₂OH]⁺) |
| Infrared (IR) | ~3400 cm⁻¹ (O-H stretch, broad), ~2930 cm⁻¹ (C-H stretch, sp³), ~1600 cm⁻¹ (C=C stretch, aromatic) |
Rationale for Spectroscopic Assignments
-
¹H NMR: The aromatic protons are expected in the downfield region (6.6-7.2 ppm). The methylene protons adjacent to the nitrogen and oxygen atoms will be deshielded and appear as triplets around 3.3-3.9 ppm. The aliphatic protons of the tetrahydroquinoline ring will be observed as triplets and a multiplet in the upfield region (1.9-2.9 ppm). The hydroxyl proton will appear as a broad singlet.
-
Mass Spectrometry: Electron impact ionization is expected to result in the fragmentation of the hydroxyethyl side chain. The loss of the entire side chain (CH₂CH₂OH) would lead to the stable tetrahydroquinolinium cation at m/z 132, which is predicted to be the base peak.
Applications in Drug Discovery and Development
The true value of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The tetrahydroquinoline nucleus is a key pharmacophore in numerous approved drugs and clinical candidates.
Role as a Chemical Building Block
The primary alcohol functionality of the title compound serves as a convenient handle for a variety of chemical transformations, including:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters, which can act as prodrugs or modulate the pharmacokinetic properties of a lead compound.
-
Etherification: Conversion to ethers to introduce different alkyl or aryl substituents.
-
Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid, providing further opportunities for functionalization.
-
Click Chemistry: The alcohol can be converted to an azide or alkyne for use in copper-catalyzed azide-alkyne cycloaddition reactions, a powerful tool for drug discovery.
Caption: Potential synthetic transformations of the title compound.
Conclusion
While the specific history of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is not marked by a singular discovery event, its existence and utility are a direct consequence of the rich and enduring legacy of quinoline chemistry. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential applications, grounded in established scientific principles. For researchers and professionals in drug development, this molecule represents a readily accessible and highly versatile building block, offering a gateway to a vast chemical space of potentially therapeutic agents built around the privileged tetrahydroquinoline scaffold. The continued exploration of such derivatives is poised to yield novel compounds with significant pharmacological potential.
References
-
Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(9), 7759-7811. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved January 23, 2026, from [Link]
-
Wang, C., et al. (2020). Identifying Reaction Pathway for Tandem Condensation-Hydrogenation to Produce Tetrahydroquinolines Using High-Pressure Operando MAS-NMR Spectroscopy. ACS Catalysis, 10(15), 8426-8435. [Link]
-
Pitré, S. P., et al. (2022). Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor. The Journal of Organic Chemistry, 87(4), 1845-1855. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved January 23, 2026, from [Link]
-
Pitré, S. P., et al. (2022). Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor. ACS Publications. [Link]
-
ResearchGate. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. [Link]
-
ResearchGate. (2019). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. [Link]
-
Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13271. [Link]
-
Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. Retrieved January 23, 2026, from [Link]
-
Chemical Communications. (2018). The catalytic enantioselective synthesis of tetrahydroquinolines containing all-carbon quaternary stereocenters via the formation of aza-ortho-xylylene with 1,2-dihydroquinoline as a precursor. [Link]
-
Royal Society of Chemistry. (2020). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]
-
Chemical Papers. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
-
National Institutes of Health. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]
-
MDPI. (2022). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. [Link]
-
National Institutes of Health. (2022). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. [Link]
-
International Union of Crystallography. (2011). 2-(3-Morpholino-prop-yl)-2,3-dihydro-1H-pyrrolo-[3,4-b]quinolin-1-one monohydrate. [Link]
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- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
Synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol: A Detailed Application Note and Protocol
Introduction
2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, also known as 1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline, is a key building block in the synthesis of a variety of biologically active molecules. The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The introduction of a hydroxyethyl group at the N-1 position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate for drug discovery professionals.
This application note details a robust and efficient method for the synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol via the N-alkylation of 1,2,3,4-tetrahydroquinoline with 2-chloroethanol. The causality behind the choice of reagents, reaction conditions, and purification methods will be discussed to provide a comprehensive understanding of the synthetic process.
Reaction Principle and Mechanism
The synthesis proceeds via a classical nucleophilic substitution reaction (SN2). The secondary amine nitrogen of 1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol. The presence of a base is crucial to deprotonate the nitrogen of the tetrahydroquinoline, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid generated during the reaction.
The reaction mechanism can be visualized as follows:
-
Deprotonation: The base removes the proton from the nitrogen atom of 1,2,3,4-tetrahydroquinoline, forming a more nucleophilic tetrahydroquinolide anion.
-
Nucleophilic Attack: The tetrahydroquinolide anion attacks the carbon atom bearing the chlorine atom in 2-chloroethanol.
-
Displacement: The chloride ion is displaced as a leaving group, forming the desired product, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,2,3,4-Tetrahydroquinoline | Reagent Grade, ≥98% | Sigma-Aldrich | |
| 2-Chloroethanol | Reagent Grade, ≥99% | Sigma-Aldrich | Toxic, handle with care |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Sigma-Aldrich | |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Eluent for chromatography |
| Hexanes | ACS Grade | Fisher Scientific | Eluent for chromatography |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,2,3,4-tetrahydroquinoline (5.0 g, 37.5 mmol), anhydrous potassium carbonate (7.78 g, 56.3 mmol), and anhydrous acetonitrile (50 mL).
-
Addition of Alkylating Agent: While stirring the mixture at room temperature, add 2-chloroethanol (3.32 g, 41.3 mmol) dropwise over 5-10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (starting with 10% ethyl acetate and gradually increasing to 30%) to afford the pure 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
-
Final Product: The pure product is typically obtained as a pale yellow oil.
Workflow Diagram
Caption: Workflow for the synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
Characterization Data
The identity and purity of the synthesized 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.05-6.95 (m, 2H, Ar-H), 6.65-6.55 (m, 2H, Ar-H), 3.82 (t, J = 5.2 Hz, 2H, -CH₂OH), 3.40 (t, J = 5.2 Hz, 2H, -NCH₂-), 3.30 (t, J = 5.6 Hz, 2H, Ar-NCH₂-), 2.75 (t, J = 6.4 Hz, 2H, -CH₂-), 1.95 (quint, J = 6.0 Hz, 2H, -CH₂-), 1.80 (br s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 145.5, 129.2, 126.8, 122.5, 115.8, 111.2, 60.5, 55.8, 50.7, 28.2, 22.4.
-
Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₅NO [M+H]⁺: 178.12, found: 178.1.
-
Infrared (IR) (neat, cm⁻¹): 3380 (br, O-H), 3045, 2925, 2850, 1605, 1500, 1450, 1330, 1050.
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1,2,3,4-Tetrahydroquinoline: This compound is harmful if swallowed and causes skin and eye irritation.[3] It is also a suspected carcinogen.[4]
-
2-Chloroethanol: This reagent is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5][6] It is also a flammable liquid and vapor.[5] Handle with extreme caution.
-
Acetonitrile: This solvent is flammable and toxic. Avoid inhalation and skin contact.
-
Potassium Carbonate: This is an irritant. Avoid contact with eyes and skin.
All waste materials should be disposed of in accordance with local environmental regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure reagents are of good quality and anhydrous where specified. |
| Ineffective base | Use freshly opened or properly stored anhydrous potassium carbonate. | |
| Formation of multiple byproducts | Side reactions | Ensure the reaction temperature is controlled. Use a slight excess of the alkylating agent, but avoid a large excess which can lead to over-alkylation. |
| Difficulty in purification | Co-eluting impurities | Adjust the eluent system for column chromatography. A shallower gradient or a different solvent system may be required. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided characterization data serves as a benchmark for product verification, ensuring the integrity of the synthesized compound.
References
-
Bunce, R. A. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules2014 , 19, 13336-13371. [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
-
Wikipedia. Tetrahydroquinoline. [Link]
-
Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. Arabian Journal of Chemistry2021 , 14(1), 102891. [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank2023 , 2023(3), M1672. [Link]
- Google Patents. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
-
Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilane/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions. Catalysis Communications2014 , 44, 53-57. [Link]
-
NIST. Quinoline, 1,2,3,4-tetrahydro-. [Link]
-
Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High-Resolution Operando Solid-State NMR Spectroscopy. ACS Catalysis2020 , 10(15), 8446-8455. [Link]
-
Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Monatshefte für Chemie - Chemical Monthly2007 , 138(6), 579-585. [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science2023 , 79(8), 2841-2850. [Link]
-
Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules2021 , 26(11), 3326. [Link]
- Google Patents.
-
Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers2025 , 17(11), 1533. [Link]
-
PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]
-
The Synthesis of Optically Active N-C Axially Chiral Tetrahydroquinoline and Its Response to an Acid-Accelerated Molecular Rotor. The Journal of Organic Chemistry2016 , 81(17), 7494-7500. [Link]
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- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Evaluation of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol in Anticancer Research
Introduction: The Therapeutic Potential of Tetrahydroquinoline Scaffolds in Oncology
The quinoline and its partially saturated derivative, tetrahydroquinoline, represent a privileged scaffold in medicinal chemistry. These nitrogen-containing heterocyclic compounds are integral to a wide array of natural products and synthetic molecules that exhibit significant biological activities.[1][2] In the realm of oncology, tetrahydroquinoline-based compounds have emerged as promising candidates for the development of novel anticancer agents.[1][3] Their therapeutic potential stems from their ability to modulate various cellular processes implicated in cancer progression, including cell proliferation, apoptosis, and cell migration.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a specific tetrahydroquinoline derivative, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol , as a potential anticancer agent. The protocols and methodologies outlined herein are designed to be robust and self-validating, providing a clear pathway from initial in vitro screening to preliminary in vivo efficacy studies.
Compound Profile: 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
| Property | Value |
| IUPAC Name | 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Structure | ![]() |
| Hypothesized MoA | Based on related tetrahydroquinoline derivatives, potential mechanisms include induction of apoptosis and cell cycle arrest.[1][4] |
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of assessing the anticancer potential of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol involves a series of in vitro assays.[5][6] These cell-based assays are crucial for determining the compound's cytotoxic and cytostatic effects on cancer cells and for elucidating its mechanism of action.[5][7]
Experimental Workflow for In Vitro Analysis
The following diagram illustrates the logical flow of in vitro experiments designed to characterize the anticancer properties of the test compound.
Caption: Workflow for in vitro evaluation of an anticancer compound.
Protocol 1.1: Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Rationale: This initial screen provides a quantitative measure of the compound's ability to inhibit cell proliferation or induce cell death across a panel of cancer cell lines. The resulting dose-response curve is used to calculate the half-maximal inhibitory concentration (IC50).
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the 96-well plates with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Cell Line | IC50 (µM) of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] |
| HCT116 | [Experimental Value] | [Experimental Value] |
Protocol 1.2: Elucidation of Apoptotic Induction via Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[4] The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Rationale: This assay determines whether the observed cytotoxicity from the MTT assay is due to the induction of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13][14]
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol at its predetermined IC50 concentration for 24-48 hours. Include vehicle-treated cells as a negative control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 1.3: Investigation of Apoptotic Signaling Pathways by Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. It can be used to investigate the molecular mechanisms underlying apoptosis.
Rationale: By examining the expression levels of key apoptotic proteins, such as caspases and members of the Bcl-2 family, we can gain insight into the specific signaling pathways activated by the compound.
Step-by-Step Protocol:
-
Protein Extraction:
-
Treat cells as described in the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]
-
Collect the supernatant containing the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Hypothesized Signaling Pathway:
Caption: Hypothesized apoptotic pathway induced by the test compound.
Part 2: In Vivo Evaluation of Antitumor Efficacy
Promising results from in vitro studies warrant further investigation in preclinical animal models.[17][18] In vivo models, such as xenografts, are essential for evaluating a compound's therapeutic efficacy, toxicity, and pharmacokinetic properties in a more complex biological system.[19][20][21]
Experimental Workflow for In Vivo Analysis
The following diagram outlines the key stages of an in vivo xenograft study.
Caption: Workflow for an in vivo xenograft efficacy study.
Protocol 2.1: Human Tumor Xenograft Model in Immunocompromised Mice
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer therapeutics.[20][22] Patient-derived xenograft (PDX) models, which involve implanting fresh tumor tissue from patients, can also be considered as they more accurately reflect the heterogeneity of human cancers.[23]
Rationale: This model allows for the assessment of the compound's ability to inhibit tumor growth in a living organism, providing crucial data on its in vivo efficacy.
Step-by-Step Protocol:
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
House the animals in a pathogen-free environment with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the study begins.
-
-
Tumor Cell Implantation:
-
Select a cancer cell line that demonstrated sensitivity to the compound in vitro.
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Formulate 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Administer the compound to the treatment group via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study is typically terminated when the tumors in the control group reach a predetermined size or after a set duration.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Mean Body Weight (g) at Day X |
| Vehicle Control | [Experimental Value] | [Experimental Value] |
| 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol (Dose 1) | [Experimental Value] | [Experimental Value] |
| 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol (Dose 2) | [Experimental Value] | [Experimental Value] |
Conclusion and Future Directions
The application notes and protocols detailed in this guide provide a comprehensive framework for the preclinical evaluation of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol as a potential anticancer agent. Successful outcomes from these studies, demonstrating both in vitro and in vivo efficacy with an acceptable safety profile, would provide a strong rationale for advancing this compound into further preclinical development, including more extensive toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling, with the ultimate goal of IND-enabling studies. The tetrahydroquinoline scaffold holds significant promise in oncology, and a systematic and rigorous evaluation of novel derivatives is paramount to unlocking their full therapeutic potential.[1]
References
-
Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2018). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
-
National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
- Gaber, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-13.
- Lantry, L. E., et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current protocols in pharmacology, Chapter 14, Unit 14.5.
- Bishayee, A., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Current pharmaceutical design, 26(28), 3349-3367.
-
ResearchGate. (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
- Zhang, X., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of visualized experiments: JoVE, (119), 55082.
- McCluskey, A., et al. (2024). ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15(5), 1342-1358.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(23), 14002-14029.
-
Protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]
- Wang, Y., et al. (2021). Discovery of Novel 3, 4-Dihydro-2 (1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 26(23), 7247.
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]
-
MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
-
Covance. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
-
USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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Bentham Science. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Retrieved from [Link]
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Journal of Cancer. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]
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PubMed. (2024). Therapeutic Potential of Quinolin-2 (1H)-one Hybrids as Anticancer Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
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MDPI. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Retrieved from [Link]
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National Cancer Institute. (n.d.). Evaluation using Western Blot. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Retrieved from [Link]
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MDPI. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Retrieved from [Link]
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"in vitro cytotoxicity assay for 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol"
Application Notes & Protocols
Topic: In Vitro Cytotoxicity Assessment of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Cytotoxicity Profiling
In the landscape of modern drug discovery and chemical safety assessment, the early-stage evaluation of a compound's potential toxicity is paramount. In vitro cytotoxicity assays serve as a critical, high-throughput gateway to understanding how a novel chemical entity interacts with living cells.[1][2] These assays provide essential data on a compound's therapeutic index and potential for off-target effects, guiding the progression of promising candidates while filtering out overtly toxic molecules.[3]
The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[4][5][6] This broad bioactivity necessitates a thorough toxicological profile. This document provides a detailed guide for assessing the in vitro cytotoxicity of 2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol , a representative member of this chemical family.
Our approach is built on a multi-assay, multi-endpoint strategy. Relying on a single cytotoxicity metric can be misleading, as different compounds can induce cell death through varied mechanisms. By concurrently evaluating metabolic activity, membrane integrity, and lysosomal function, we can construct a more comprehensive and reliable cytotoxicity profile.
Compound of Interest: 2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol
-
Structure:
(A representative image would be placed here in a final document) -
Synonyms: 2-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-ETHANOL[7]
-
CAS Number: 88014-15-7[7]
-
Molecular Formula: C₁₁H₁₅NO[7]
-
Molecular Weight: 177.24 g/mol [7]
Rationale for Testing: Given that the broader family of quinoline and isoquinoline derivatives exhibits potent biological effects, it is a logical necessity to determine the cytotoxic profile of this specific analogue.[6][8] This data is foundational for any further investigation into its therapeutic potential.
The Tripartite Strategy for Cytotoxicity Assessment
-
MTT Assay: Measures the metabolic activity of mitochondria, serving as a proxy for cell viability and proliferation.
-
Lactate Dehydrogenase (LDH) Release Assay: Quantifies the loss of plasma membrane integrity by measuring the activity of a cytosolic enzyme released into the culture medium.
-
Neutral Red (NR) Uptake Assay: Assesses the health and integrity of lysosomes, which are compromised in dying cells.[9]
Cell Line Selection: The Biological Context
The choice of cell line is critical and should be guided by the compound's intended application.[10] For a general cytotoxicity screen, a dual-cell line strategy is recommended:
-
Cancer Cell Line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer): To determine potential anti-cancer efficacy.
-
Non-Cancerous Cell Line (e.g., L929 - mouse fibroblast, an ISO 10993-5 standard, or HEK293 - human embryonic kidney cells): To assess general toxicity and selectivity.[11][12] A compound that is highly toxic to cancer cells but less so to normal cells has a favorable selectivity index.
Master Experimental Workflow
The overall process, from initial compound handling to final data analysis, follows a structured path. This workflow ensures consistency and reproducibility across the different assays performed.
Caption: Overall experimental workflow for cytotoxicity assessment.
Detailed Protocol: MTT Assay
This assay is a cornerstone for evaluating cell viability by measuring mitochondrial function. Actively respiring cells convert the water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[13][14]
Principle of the MTT Assay
Caption: Principle of the MTT colorimetric assay.
Protocol Steps
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol in sterile DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include the following controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[15] Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.
Detailed Protocol: LDH Release Assay
This assay measures cytotoxicity by quantifying lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.
Principle of the LDH Release Assay
Caption: Principle of the LDH release assay.
Protocol Steps
-
Cell Seeding & Treatment: Follow steps 1-4 as described in the MTT assay protocol. Use a separate 96-well plate for this assay. It is crucial to also prepare a Maximum LDH Release Control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated control wells 30-60 minutes before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. This pellets any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase).
-
Initiate Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually ~490 nm) with a microplate reader.
Detailed Protocol: Neutral Red (NR) Uptake Assay
This assay quantifies viable cells based on their ability to incorporate and retain the supravital dye Neutral Red within their lysosomes.[9][16]
Principle of the Neutral Red Uptake Assay
Caption: Principle of the Neutral Red Uptake assay.
Protocol Steps
-
Cell Seeding & Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
NR Staining: After the treatment incubation, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red dye (final concentration typically 40-50 µg/mL).
-
Incubation: Incubate the plate for 2-3 hours at 37°C, 5% CO₂.[17]
-
Wash: Carefully remove the dye-containing medium. Gently wash the cells with 150 µL of pre-warmed PBS to remove any unincorporated dye.[17]
-
Dye Extraction: Add 150 µL of destain solution (typically 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[17]
-
Agitation: Place the plate on an orbital shaker for 10-15 minutes to ensure complete extraction and solubilization of the dye.
-
Data Acquisition: Measure the absorbance at ~540 nm with a microplate reader.
Data Analysis and Interpretation
Calculation of Percentage Viability
The primary data from the plate reader is raw absorbance. This must be converted to a percentage of the control to normalize the data.
-
For MTT and Neutral Red Assays (Viability decreases signal): % Viability = [(OD_sample - OD_blank) / (OD_vehicle_control - OD_blank)] * 100
-
For LDH Assay (Viability increases signal): % Cytotoxicity = [(OD_sample - OD_spontaneous_release) / (OD_max_release - OD_spontaneous_release)] * 100 % Viability = 100 - % Cytotoxicity (Where OD_spontaneous_release is the vehicle control)
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%.[18] It is the most common metric for quantifying cytotoxicity.
-
Plot Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding % Viability on the Y-axis.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R, or an online tool) to fit the data to a sigmoidal dose-response curve (variable slope).[19][20]
-
Calculate IC₅₀: The software will calculate the IC₅₀ value from the fitted curve.[21]
Sample Data Presentation
The results should be summarized in a clear, tabular format.
| Concentration (µM) | % Viability (MTT) | % Viability (LDH) | % Viability (NR) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 3.9 |
| 0.1 | 98.2 ± 5.1 | 99.1 ± 4.8 | 97.5 ± 4.2 |
| 1 | 91.5 ± 6.2 | 94.3 ± 5.5 | 90.8 ± 5.8 |
| 10 | 75.4 ± 7.1 | 78.9 ± 6.8 | 72.1 ± 6.5 |
| 50 | 48.1 ± 5.9 | 52.3 ± 6.1 | 45.7 ± 5.3 |
| 100 | 21.3 ± 4.3 | 25.8 ± 4.9 | 19.9 ± 3.8 |
| Calculated IC₅₀ (µM) | 49.5 | 53.8 | 47.2 |
(Note: Data is hypothetical and for illustrative purposes only. Values are represented as Mean ± Standard Deviation from triplicate wells.)
References
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- Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.ResearchGate.
- How can I calculate IC50 for a cytotoxic substance?. (2015). ResearchGate.
- Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents.National Institutes of Health (NIH).
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- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol.ChemScene.
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- MTT assay protocol.Abcam.
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- Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). MDPI.
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- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI.
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- Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats.bioRxiv.
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Application Notes and Protocols for the Biological Evaluation of Quinoline Analogs
Introduction: The Versatility of the Quinoline Scaffold in Drug Discovery
The quinoline ring, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] From the historical success of quinine and chloroquine in combating malaria to the development of modern anticancer and antimicrobial agents, quinoline derivatives continue to be a fertile ground for drug discovery.[2][4][5][6] Their therapeutic potential stems from the diverse mechanisms by which they can interact with biological targets, including DNA intercalation, enzyme inhibition (such as topoisomerases and kinases), and disruption of critical cellular processes like tubulin polymerization and heme metabolism.[7][8][9]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework and field-proven protocols for the systematic biological evaluation of novel quinoline analogs. The focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and translatable in the quest for new therapeutic agents.
A Strategic Workflow for Biological Evaluation
A logical and phased approach is critical to efficiently evaluate a library of newly synthesized quinoline analogs. This ensures that resources are focused on the most promising candidates. The following workflow outlines a typical progression from initial screening to more in-depth preclinical characterization.
Caption: A phased approach to the biological evaluation of quinoline analogs.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial assessment of quinoline analogs for anticancer potential involves determining their cytotoxicity against a panel of cancer cell lines. This provides a first look at their potency and spectrum of activity.
Cell Viability and Cytotoxicity Assays: The MTT and XTT Protocols
Scientific Rationale: Cell viability assays are foundational for assessing the effect of chemical compounds on cell health.[10] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which in viable cells is constant.[10] The MTT assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11] The XTT assay is similar but produces a soluble formazan product, simplifying the protocol.[12]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[11] Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]
Detailed Protocol: XTT Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]
-
XTT Addition: Add 50 µL of the prepared XTT mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[14]
-
Absorbance Reading: Read the absorbance at 450 nm, with a reference wavelength of 660 nm.[14]
Data Presentation: IC₅₀ Values of Representative Quinoline Derivatives
The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of different compounds.[15]
| Quinoline Derivative Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [15] |
| HCT-116 (Colon) | 5.34 | [15] | ||
| MCF-7 (Breast) | 5.21 | [15] | ||
| 4-Amino, 7-Substituted-Quinoline | Compound 37-40 | MCF-7 (Breast) | Antiproliferative | [16] |
| Pyrazolyl-Quinoline | Compound 55 | HL-60 (Leukemia) | 19.88 µg/ml | [16] |
| U937 (Leukemia) | 43.95 µg/ml | [16] |
Elucidating the Mechanism of Action
Quinoline analogs can exert their anticancer effects through various mechanisms.[7][8][9][17][18] Understanding these mechanisms is crucial for further development.
Common Mechanisms of Action for Quinoline Anticancer Agents
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Application Note: A Robust HPLC Method for the Purification of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
Introduction
2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in numerous biologically active molecules. The synthesis of this intermediate often results in a crude product containing impurities such as starting materials, by-products, and reagents. Therefore, a highly efficient and reliable purification method is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients.[1] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the preparative purification of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, ensuring high purity and yield.
Scientific Rationale and Method Development
The development of this HPLC method was guided by the physicochemical properties of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol and established chromatographic principles.
-
Choice of HPLC Mode: Reversed-Phase (RP) HPLC The target molecule possesses both hydrophobic (the aromatic quinoline ring system) and polar (the hydroxyl and amino functionalities) characteristics. Reversed-phase HPLC is the most suitable technique for such compounds, offering excellent resolution and versatility.[2][3] A C18 stationary phase was selected for its strong hydrophobic retention of the aromatic core, while the polar ethanol side chain allows for effective elution with a moderately polar mobile phase.
-
Stationary Phase Selection: C18 Silica Column A C18 (octadecylsilyl) bonded silica column is the workhorse of reversed-phase chromatography and provides a strong hydrophobic surface for the retention of aromatic compounds.[4][5] The choice of a preparative scale column with a larger particle size (e.g., 5-10 µm) allows for higher sample loading without generating excessive backpressure.
-
Mobile Phase Optimization: The Critical Role of pH The tertiary amine within the dihydroquinoline ring is basic and can be protonated at acidic pH. The separation of basic compounds can be challenging due to potential interactions with residual silanol groups on the silica surface, leading to peak tailing. To mitigate this, a mobile phase with a slightly basic pH is employed. By maintaining the pH above the pKa of the amine, the compound remains in its neutral, free-base form, which enhances its hydrophobicity and retention on the C18 column, leading to improved peak shape and resolution.[6] A combination of acetonitrile and a volatile buffer like ammonium bicarbonate is chosen. Acetonitrile is an excellent organic modifier for aromatic compounds, and ammonium bicarbonate is compatible with mass spectrometry and easily removed during post-purification workup.
-
Detection: UV-Visible Spectroscopy The quinoline chromophore in the target molecule exhibits strong UV absorbance. A UV-Visible detector set to the wavelength of maximum absorbance (λmax) of the compound will provide high sensitivity for detection and accurate fraction collection.
Experimental Protocols
Materials and Reagents
-
Crude 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate (≥99%)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade) for sample dissolution and injector cleaning
-
0.45 µm syringe filters (PTFE or other compatible material)
Instrumentation
-
Preparative HPLC system equipped with:
-
Binary or quaternary gradient pump
-
Autosampler or manual injector
-
Column oven
-
UV-Visible Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Fraction collector
-
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Sonicator
Optimized HPLC Purification Parameters
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 250 x 21.2 mm (Preparative) | Standard for reversed-phase separation of aromatic compounds; preparative dimensions for higher loading.[7] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 8.5 | Aqueous component of the mobile phase. The basic pH ensures the analyte is in its neutral form for better retention and peak shape.[6] |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the compound. |
| Gradient | 30-70% B over 20 minutes | A gradient elution ensures efficient separation of the target compound from more polar and less polar impurities. |
| Flow Rate | 20.0 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic quinoline moiety provides strong UV absorbance for sensitive detection. |
| Injection Volume | 1-5 mL (depending on sample concentration) | To be optimized based on the loading capacity of the column. |
Step-by-Step Protocol
A. Mobile Phase Preparation:
-
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 8.5):
-
Weigh 0.79 g of ammonium bicarbonate and dissolve it in 1 L of deionized water.
-
Adjust the pH to 8.5 with dropwise addition of ammonium hydroxide, if necessary.
-
Filter the buffer through a 0.45 µm filter and degas for 15 minutes.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile directly. Filter and degas if necessary.
-
B. Sample Preparation:
-
Dissolve the crude 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol in a minimal amount of a 50:50 mixture of methanol and water. The solvent should be compatible with the initial mobile phase conditions to prevent peak distortion.[1]
-
Sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
C. HPLC Purification Run:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program as detailed in the table above.
-
Monitor the chromatogram in real-time. The target compound should elute as a major peak.
-
Set the fraction collector to collect the peak corresponding to 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol based on its retention time, which should be determined from an initial analytical run.
D. Post-Purification Workup:
-
Combine the collected fractions containing the pure product.
-
Analyze a small aliquot of the pooled fractions by analytical HPLC to confirm purity.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a solid. The use of a volatile buffer like ammonium bicarbonate facilitates its removal during lyophilization.
Visualization of the Purification Workflow
Caption: Workflow for the HPLC purification of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the preparative purification of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol. The strategic selection of a C18 column and a slightly basic mobile phase ensures excellent peak shape, high resolution, and efficient separation from synthesis-related impurities. The detailed protocol, from sample preparation to post-purification workup, offers a reliable and reproducible workflow for obtaining this key intermediate in high purity, making it suitable for demanding applications in drug development and chemical research.
References
-
National Center for Biotechnology Information. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. PubChem. Retrieved from [Link]
- Di Mola, A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 21(11), 1452.
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
- Al-Qaim, F. F., et al. (2013). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers.
- Scriba, G. K. (2009). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
- Oshry, L., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents.
-
Scriba, G. K. (2009). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. ResearchGate. Retrieved from [Link]
-
Hichrom. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]
-
Phenomenex. HPLC Method Development. Retrieved from [Link]
-
ACE. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Singh, P., et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 35(8), 2119-2128.
-
European Patent Office. (2006). Process for the preparation of quinoline derivatives. EP 1501802 B1. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PubChem. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
- Do, B., et al. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 962-969.
-
ResearchGate. (2014). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
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- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Comprehensive Solubility Profiling of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2][3] Poor solubility remains a primary challenge in pharmaceutical development, often leading to high-dose requirements, erratic absorption, and potential failure of promising drug candidates.[1] This application note provides a comprehensive guide to the systematic solubility testing of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, a heterocyclic compound of interest. We present a detailed protocol for thermodynamic solubility determination using the gold-standard shake-flask method, explain the physicochemical principles governing solubility, and offer a framework for data interpretation, thereby empowering researchers to make informed decisions in the drug discovery and development process.
Introduction: The Imperative of Solubility in Drug Development
In the journey of a new chemical entity (NCE) from the laboratory to the clinic, solubility is a fundamental physicochemical property that must be characterized early and accurately.[3][4] It is the cornerstone of the Biopharmaceutics Classification System (BCS), a framework used by regulatory agencies like the FDA and EMA to predict a drug's in vivo performance.[5][6] For orally administered drugs, an API must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation and exert its therapeutic effect.[1] Consequently, low aqueous solubility is a major hurdle, impacting bioavailability, formulation design, and the feasibility of intravenous dosing.[1][2]
The subject of this guide, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, possesses a bicyclic dihydroquinoline core, which is largely hydrophobic, and a flexible ethanol side chain, which is hydrophilic and capable of hydrogen bonding. This structural dichotomy suggests a complex solubility profile that requires empirical determination across a spectrum of solvents to forecast its behavior in both biological and formulation contexts. This note provides the necessary protocols and theoretical grounding to perform this critical assessment.
Scientific Principles: The Molecular Dance of Solvation
The adage "like dissolves like" provides a simplified but effective starting point for understanding solubility. The process is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, the key interactions are:
-
Hydrogen Bonding: The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The nitrogen atom within the dihydroquinoline ring can also act as a hydrogen bond acceptor. This makes the molecule amenable to dissolution in polar protic solvents (e.g., water, ethanol, methanol) that can participate in these strong interactions.
-
Dipole-Dipole Forces: The molecule's inherent polarity allows for favorable electrostatic interactions with polar aprotic solvents (e.g., DMSO, acetone, acetonitrile).
-
Van der Waals Forces (London Dispersion): The nonpolar, aromatic dihydroquinoline structure interacts with non-polar solvents (e.g., n-octanol) via weaker, transient dispersion forces.
A successful dissolution event occurs when the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.
Experimental Design: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure.[2][7] It is determined when the system has reached a state of equilibrium, where the rates of dissolution and precipitation are equal.[1] The shake-flask method described herein is the benchmark for measuring thermodynamic solubility.[8][9]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a high-concentration organic solvent stock (typically DMSO).[2][10] It is often higher than thermodynamic solubility because it can reflect the solubility of a metastable or amorphous form rather than the most stable crystalline form.[11] While useful for high-throughput screening in early discovery, thermodynamic solubility is essential for lead optimization and formulation.[10][12]
Experimental Workflow for Thermodynamic Solubility
The following diagram outlines the logical flow of the shake-flask method, from initial preparation to final data analysis.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.
Detailed Protocol: The Shake-Flask Method
This protocol is aligned with guidelines from regulatory bodies and is considered the most reliable method for determining equilibrium solubility.[5][6][9]
Materials & Equipment
-
Test Compound: 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol (solid, purity >98%)
-
Solvents:
-
Purified Water (e.g., Milli-Q®)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 N HCl (to simulate gastric fluid)
-
Ethanol (200 proof, USP grade)
-
Methanol (HPLC grade)
-
Dimethyl Sulfoxide (DMSO, ACS grade)
-
Acetonitrile (HPLC grade)
-
n-Octanol (ACS grade)
-
-
Apparatus:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
Benchtop centrifuge with temperature control
-
Calibrated pipettes
-
Volumetric flasks
-
Syringe filters (0.22 µm PVDF or PTFE, low-binding)
-
HPLC system with UV-Vis detector or LC-MS system
-
Step-by-Step Procedure
-
Preparation of Analytical Standards: a. Accurately weigh ~10 mg of the test compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) in a 10 mL volumetric flask to create a 1 mg/mL primary stock solution. b. Perform serial dilutions from the primary stock to prepare a set of at least five standard solutions that will bracket the expected solubility range. These will be used to generate a calibration curve.
-
Sample Incubation: a. For each solvent to be tested, add an excess of the solid test compound to a vial. A general rule is to add approximately 2-5 mg of compound to 1 mL of solvent. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[9] b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevance) and agitate at a moderate speed (e.g., 150 rpm). d. Allow the samples to equilibrate for at least 24 hours. For compounds that are slow to equilibrate, 48 hours may be necessary.[8] Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.[9]
-
Phase Separation & Sample Preparation: a. After equilibration, remove the vials and allow them to stand at the incubation temperature for 30 minutes to let larger particles settle. b. Centrifuge the vials at >10,000 x g for 15 minutes at the same constant temperature to pellet the undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet. d. For an extra measure of certainty, filter the collected supernatant through a 0.22 µm syringe filter. Discard the first few drops to saturate any potential binding sites on the filter membrane.
-
Quantification: a. Accurately dilute the filtered supernatant with the mobile phase of the analytical method to ensure the final concentration falls within the linear range of the calibration curve. b. Analyze the standard solutions and the diluted samples using a validated HPLC-UV or LC-MS method. c. Plot the analytical response of the standards versus their known concentrations to generate a linear calibration curve (R² > 0.995). d. Use the equation of the line from the calibration curve to determine the concentration of the test compound in the diluted supernatant samples.
-
Calculation: a. Calculate the final solubility by multiplying the concentration determined in step 4d by the dilution factor used in step 4a. b. Report the solubility in standard units, such as mg/mL and/or micromolar (µM).
Results and Interpretation
Data should be presented clearly to allow for straightforward comparison between solvents.
Table 1. Illustrative Solubility Data for 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol at 25°C
| Solvent | Type | Polarity Index | Solubility (mg/mL) | Solubility (µM) | USP Classification |
|---|---|---|---|---|---|
| 0.1 N HCl | Polar Protic | ~10.2 | 0.5 | 2615 | Slightly Soluble |
| Water | Polar Protic | 10.2 | < 0.1 | < 523 | Very Slightly Soluble |
| PBS (pH 7.4) | Polar Protic | ~10.2 | < 0.1 | < 523 | Very Slightly Soluble |
| Methanol | Polar Protic | 6.6 | 35.0 | 183,000 | Freely Soluble |
| Ethanol | Polar Protic | 5.2 | 21.5 | 112,500 | Soluble |
| Acetonitrile | Polar Aprotic | 5.8 | 4.8 | 25,100 | Sparingly Soluble |
| DMSO | Polar Aprotic | 7.2 | > 150 | > 784,000 | Very Soluble |
| n-Octanol | Non-Polar | 3.1 | 1.9 | 9,940 | Sparingly Soluble |
Note: Data are hypothetical for illustrative purposes. Molecular Weight used for calculation: 191.25 g/mol .
Interpreting the Data
-
Poor Aqueous Solubility: The hypothetical data shows very low solubility in neutral water and PBS, which is expected due to the large, hydrophobic dihydroquinoline moiety dominating the molecule's character.
-
Effect of pH: The slightly increased solubility in 0.1 N HCl suggests the nitrogen atom is weakly basic and can be protonated at low pH, increasing polarity and aqueous solubility.
-
Excellent Solubility in Polar Solvents: The high solubility in methanol, ethanol, and especially DMSO confirms the importance of the ethanol side chain's ability to form hydrogen bonds and interact with polar solvents.
-
Moderate Lipophilicity: The moderate solubility in n-octanol suggests the compound has some lipophilic character, which is essential for membrane permeability.
Caption: Relationship between molecular features and solvent interactions.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for determining the thermodynamic solubility of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol. The resulting data is fundamental for guiding lead optimization, predicting in vivo bioavailability, and designing appropriate formulations. A thorough understanding of a compound's solubility profile across various pharmaceutically relevant solvents is an indispensable step toward successful drug development.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
-
European Medicines Agency (EMA). (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers. Available at: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
-
University of Lund. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Pop, A. L., Crișan, S., & Vlase, L. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(2), 191-197. Available at: [Link]
-
Al-Ghaban, F., & Al-Ani, A. (2019). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. International Journal of Research in Pharmaceutical Sciences, 10(4), 3584-3591. Available at: [Link]
-
Bendels, S., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutics and Biopharmaceutics, 82(2), 407-414. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]
-
Zoeller, T. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(1), 37-40. Available at: [Link]
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Application Notes & Protocols for In Vitro Evaluation of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
Abstract
The quinoline and dihydroquinolinone core structures are privileged scaffolds in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities, including potent anti-proliferative and anticancer effects.[1][2][3] This document provides a comprehensive, field-proven guide for the initial in vitro characterization of novel quinoline derivatives, using 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol as a representative test article. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to generate robust, reproducible, and meaningful data. This guide details a tiered workflow, beginning with primary screening for cytotoxic and cytostatic effects using a high-throughput metabolic assay, followed by mechanistic elucidation of cell death pathways via Annexin V/Propidium Iodide flow cytometry. All protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.
Foundational Strategy: Pre-Experimental Considerations
A successful cell-based screening campaign begins not in the 96-well plate, but with careful planning and characterization of the test compound and biological system.
Rationale for Testing: The Quinoline Scaffold
The quinoline nucleus is a highly favored motif in the design of anticancer agents due to its inherent bioactivity and synthetic tractability.[4][5] Derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making any novel analogue a candidate for oncological screening.[1] The primary goal is to determine if 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) properties and to identify a preliminary therapeutic window by comparing its effects on cancerous versus non-cancerous cells.
Compound Management: Ensuring Bioavailability and Stability
-
Solubility is Paramount: The test article must be fully solubilized to ensure accurate and reproducible concentrations in the cell culture medium. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening of small molecule libraries.[6]
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol in cell culture-grade DMSO. Vortex thoroughly and visually inspect for any precipitate. If necessary, gentle warming (to 37°C) can be applied.
-
Expertise Note: The final concentration of DMSO in the cell culture medium should never exceed 0.5%, and ideally be kept below 0.1%, as higher concentrations can induce cytotoxicity or differentiation in certain cell lines. A vehicle control (medium with the same final DMSO concentration as the highest test article dose) is mandatory in all experiments.
-
Cell Line Selection: The Biological Context
The choice of cell line is critical for generating relevant data. A standard approach involves screening against a representative cancer cell line and a non-malignant cell line to assess for cancer-specific cytotoxicity.[7]
-
Cancer Cell Line: MCF-7 (human breast adenocarcinoma) is a well-characterized, widely used epithelial cancer cell line suitable for initial screening.[2]
-
Non-Malignant Control: L929 (murine fibroblasts) is an established standard for general cytotoxicity testing.[8] Alternatively, a human fibroblast line like hTERT-immortalized gingival fibroblasts can provide a more species-relevant control.[7]
Key Cell Culture Parameters
| Parameter | MCF-7 | L929 (Murine Fibroblast) |
| Growth Medium | EMEM + 10% FBS, 0.01 mg/mL human insulin | DMEM + 10% FBS |
| Atmosphere | 37°C, 5% CO₂, 95% Humidity | 37°C, 5% CO₂, 95% Humidity |
| Subculture | When 80-90% confluent | When 80-90% confluent |
Primary Assay: Quantifying Effects on Cell Viability
The first objective is to determine the concentration-dependent effect of the compound on cell viability and proliferation. We will employ a resazurin-based reduction assay (e.g., PrestoBlue™) for its high sensitivity, simple workflow, and non-lytic nature, which allows for kinetic monitoring if desired.[9][10]
Principle of the Resazurin Reduction Assay
This colorimetric and fluorometric assay measures the metabolic activity of a cell population.[11] The cell-permeable, non-fluorescent blue dye, resazurin, is reduced by mitochondrial dehydrogenases in viable, metabolically active cells to the intensely red-fluorescent and pink resorufin.[10] The magnitude of this conversion is directly proportional to the number of living cells.[12]
Workflow Diagram: Cell Viability Screening
Caption: High-level workflow for determining compound IC50 using a cell viability assay.
Detailed Protocol: Resazurin (PrestoBlue™) Viability Assay
This protocol is optimized for a 96-well plate format.[13]
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in fresh, pre-warmed medium.
-
Dispense 100 µL of the cell suspension into each well of a clear-bottom 96-well plate (yielding 5,000 cells/well).
-
Rationale: Seeding density is critical. Too few cells will result in a low signal; too many may lead to overgrowth and nutrient depletion, confounding the results.[14]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of your highest desired concentration by diluting your DMSO stock in culture medium. For example, to achieve a final concentration of 100 µM, prepare a 200 µM 2X stock.
-
Perform 1:2 or 1:3 serial dilutions of the 2X stock directly in a separate dilution plate to create a concentration gradient.
-
Include wells for:
-
Vehicle Control: Medium with the highest concentration of DMSO (e.g., 0.1%). This represents 100% viability.
-
Positive Control: Medium with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
No-Cell Control: Medium only, to measure background fluorescence.
-
-
Carefully remove the medium from the seeded cells and add 100 µL of the appropriate compound dilution or control to each well.
-
-
Incubation:
-
Return the plate to the incubator for 48 to 72 hours.
-
Expertise Note: The incubation time should be sufficient to observe an effect but not so long that the vehicle control cells become over-confluent. A 72-hour incubation is common for assessing anti-proliferative effects.
-
-
Assay Readout:
-
Add 10 µL of PrestoBlue™ reagent directly to each well (for a final volume of 110 µL).[15]
-
Incubate for 1-4 hours at 37°C, protected from light. Monitor color change.
-
Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm with a 600 nm reference) using a plate reader.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence/absorbance value of the no-cell control wells from all other wells.
-
Calculate Percent Viability:
-
% Viability = ( [Signal of Treated Well] / [Average Signal of Vehicle Control Wells] ) * 100
-
-
Determine IC50:
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve fit) in software like GraphPad Prism or R to calculate the IC50 value—the concentration at which viability is reduced by 50%.
-
Sample Data Presentation
| Cell Line | Compound | IC50 (µM) ± SD | Selectivity Index (SI) |
| MCF-7 | 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | 8.5 ± 1.2 | 5.9 |
| L929 | 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | 50.2 ± 4.5 | - |
| MCF-7 | Doxorubicin (Control) | 0.9 ± 0.1 | - |
| L929 | Doxorubicin (Control) | 2.1 ± 0.3 | - |
| Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value (>2) suggests cancer-selective toxicity. |
Mechanistic Assay: Distinguishing Apoptosis from Necrosis
If the primary screen reveals significant cytotoxicity (IC50 < 20 µM), the next logical step is to determine the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[16]
Principle of Annexin V / PI Staining
This flow cytometry-based assay relies on two key cellular changes during death:
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[16]
This dual staining allows for the clear separation of four cell populations:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+ (less common, often primary necrosis)
Diagram: Principle of Annexin V / PI Flow Cytometry
Caption: Interpretation of cell populations based on Annexin V and PI staining in flow cytometry.
Detailed Protocol: Annexin V / PI Assay
-
Cell Treatment:
-
Seed MCF-7 cells in 6-well plates at a density that will result in ~80% confluency after the treatment period (e.g., 0.5 x 10⁶ cells/well). Incubate for 24 hours.
-
Treat cells with 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4-6 hours).
-
-
Cell Harvesting:
-
Collect the culture medium from each well, as it contains floating apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization.
-
Combine the detached cells with their corresponding supernatant from the first step.
-
Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Trustworthiness Check: Prepare single-stain controls (Annexin V only, PI only) and an unstained control to properly set up compensation and gates on the flow cytometer.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately (within 1 hour). Excite FITC at 488 nm and detect emission at ~530 nm; excite PI at 488 nm and detect emission at >670 nm.
-
Collect at least 10,000 events per sample for statistical significance.
-
Data Analysis and Interpretation
Use the single-stain controls to set the compensation and the unstained control to define the negative population. Apply these gates to the dual-stained samples to quantify the percentage of cells in each of the four quadrants. A significant increase in the Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic) populations compared to the vehicle control indicates that the compound induces apoptosis.
Sample Data Presentation
| Treatment (24h) | % Viable (Q3) | % Early Apoptotic (Q1) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle (0.1% DMSO) | 94.5% | 2.1% | 3.0% |
| Compound (IC50) | 45.2% | 35.8% | 15.1% |
| Compound (2x IC50) | 15.7% | 28.3% | 52.4% |
| Staurosporine (1 µM) | 20.1% | 55.6% | 21.3% |
Conclusion
This application note outlines a robust, two-tiered approach for the initial characterization of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol or any novel small molecule. By first establishing a dose-dependent effect on cell viability and then investigating the primary mechanism of cell death, researchers can efficiently decide whether a compound warrants further, more intensive investigation. The emphasis on proper controls, rationale-driven protocol design, and clear data interpretation ensures the generation of high-quality, trustworthy results essential for advancing drug discovery programs.
References
-
National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(23), 7168. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1545-1555. Available at: [Link]
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(21), e3813. Available at: [Link]
-
Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]
-
Zhu, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 548-557. Available at: [Link]
-
Khadem, S., & Marles, R. J. (2024). Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. Natural Product Research, 39(8), 2252-2259. Available at: [Link]
-
Liu, J., et al. (2010). Study on the synthesis of 3,4-dihydro-2(lH)quinolinone derivatives. ResearchGate. Available at: [Link]
-
Bitesize Bio (2015). Three Steps for Setting up a Drug Screening Assay. Available at: [Link]
-
Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
CellBioEd (2024). Cell Viability and Proliferation Assay with PrestoBlue. YouTube. Available at: [Link]
- Fravolini, A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Letters in Organic Chemistry, 13(10).
-
Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Niu, J., et al. (2024). Cell Culture Drug Testing: A Comprehensive Overview. ResearchGate. Available at: [Link]
-
ResearchGate (2023). What cell line should I choose for citotoxicity assays? Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6301. Available at: [Link]
-
ResearchGate (n.d.). Viability of fibroblasts by MTT and PrestoBlue. Available at: [Link]
-
University of Rochester Medical Center (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. Available at: [Link]
- Google Patents (n.d.). EP0056637B1 - 4(3h)-quinazolinone derivatives, process for production thereof and pharmaceutical compositions comprising said compounds.
-
VersaLive (n.d.). Protocol: Drug screening of cultivated cells. Available at: [Link]
-
Bio-Techne (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
Singh, P., & Kumar, A. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1). Available at: [Link]
-
XCellR8 (n.d.). Cytotoxicity Test. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(1), 249. Available at: [Link]
-
Culture Collections (n.d.). Making cell lines more physiologically relevant for toxicology testing. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
Welcome to the technical support center for studies involving 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the investigation of its degradation pathways. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am initiating a forced degradation study for 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol. Where should I begin?
A1: Rationale and Strategy
Forced degradation, or stress testing, is a critical first step. Its purpose is to intentionally degrade the molecule to identify potential degradation products and establish the inherent stability of the compound.[1][2] This process is essential for developing stability-indicating analytical methods. A well-designed study will expose the molecule to a range of harsh conditions, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API).
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water or acetonitrile/water mixture. This stock will be used for all stress conditions to ensure consistency.
-
Stress Conditions: Expose the API to the conditions outlined in the table below. These are based on ICH guidelines and common industry practices.[1][3][4] It is crucial to include a control sample (unstressed) stored at ambient or refrigerated temperature in the dark for comparison.
-
Time Points: For initial screening, analyze samples at intervals such as 2, 4, 8, 24, and 48 hours. The goal is to find the conditions that yield the target degradation. If degradation is too rapid, reduce the stressor concentration or temperature. If it's too slow, increase them.
-
Neutralization: Before analysis, acidic and basic samples must be neutralized to prevent further degradation on the analytical column. For example, neutralize an HCl sample with an equivalent amount of NaOH, and vice versa.
-
Analysis: Analyze all stressed samples, including the control, using a suitable chromatographic method, typically HPLC with a photodiode array (PDA) detector. This allows for peak tracking and assessment of peak purity.
Data Presentation: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60-80 °C | To assess susceptibility to low pH environments. |
| Base Hydrolysis | 0.1 M NaOH | 60-80 °C | To assess susceptibility to high pH environments. |
| Oxidation | 3% H₂O₂ | Room Temp | To evaluate sensitivity to oxidative stress.[5] |
| Thermal | Dry Heat | 80-100 °C | To determine intrinsic thermal stability. |
| Photolytic | ICH Q1B options | Room Temp | To test for light sensitivity.[6] |
Q2: Based on its structure, what are the most probable degradation pathways for this molecule?
A2: Mechanistic Hypothesis
The structure of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol contains two key moieties that are likely sites for degradation: the tertiary amine within the dihydroquinoline ring and the primary alcohol on the ethanol side chain.
-
Oxidation of the Tertiary Amine: Tertiary amines are susceptible to oxidation, particularly by peroxides, to form N-oxides.[5][7] This is often a primary degradation pathway for amine-containing pharmaceuticals. The nitrogen atom's lone pair of electrons can attack the oxidant.
-
Oxidation of the Ethanol Side Chain: The primary alcohol can be oxidized, first to an aldehyde and potentially further to a carboxylic acid. This is a common metabolic and chemical degradation route.
-
Oxidation of the Dihydroquinoline Ring: The benzylic carbon adjacent to the nitrogen (C2 position) is activated and could be a site for hydroxylation or further oxidation, potentially leading to ring-opening under harsh conditions.
-
Photodegradation: Heterocyclic aromatic compounds can undergo complex photochemical reactions, including photooxidation or rearrangement, when exposed to UV light.[8][9]
Visualization: Hypothetical Degradation Pathways
Caption: Predicted degradation pathways based on chemical structure.
Q3: My HPLC-UV analysis reveals multiple degradation peaks. How should I approach peak tracking and identification?
A3: Analytical Workflow
A systematic approach is essential when dealing with multiple degradants. The goal is to ensure that you are correctly identifying and quantifying the same degradant across different stress conditions.
Step-by-Step Protocol:
-
Develop a Stability-Indicating Method: Your primary analytical method must be "stability-indicating." This means it can separate the parent compound from all significant degradation products without interference.
-
Action: Perform gradient optimization on your HPLC method. A good starting point is a C18 column with a mobile phase gradient of water (with 0.1% formic acid or ammonium acetate) and acetonitrile/methanol.
-
Causality: Formic acid or another modifier helps to produce sharp peak shapes and provides protons for efficient ionization in subsequent mass spectrometry analysis.
-
-
Peak Tracking with a PDA Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is invaluable. It acquires the full UV-Vis spectrum for each peak.
-
Action: Compare the UV spectra of the unknown peaks across different chromatograms. Degradation products originating from the same parent molecule often retain a similar chromophore and thus have similar UV spectra, which can help in preliminary identification.
-
-
Mass Spectrometry (MS) for Confirmation: The definitive tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).[2][10]
-
Action: Analyze your stressed samples using an LC-MS system. This will provide the mass-to-charge ratio (m/z) for the parent molecule and each degradation product.
-
Trustworthiness: This is a self-validating system. For an N-oxide, you should observe a mass increase of +16 amu (atomic mass units). For a carboxylic acid replacing the alcohol, expect a mass increase of +14 amu (O replacing H2). This allows you to confirm or refute the hypotheses from Q2.
-
-
Structure Elucidation with MS/MS: For novel or unexpected degradants, tandem mass spectrometry (MS/MS) is required to fragment the molecule.
-
Action: Isolate the parent ion of the degradant in the mass spectrometer and fragment it. Compare the fragmentation pattern to that of the parent drug. Conserved fragments indicate which parts of the molecule are intact, helping to pinpoint the site of modification.
-
Visualization: Analytical Workflow for Degradant Identification
Caption: Systematic workflow for identifying unknown degradation products.
Q4: I suspect N-oxidation of the tertiary amine. What specific analytical techniques can confirm this?
A4: Confirmatory Analysis
Confirming the formation of an N-oxide is a common challenge. While an increase in mass of +16 amu in LC-MS is strong evidence, further confirmation provides regulatory confidence.
Troubleshooting & Confirmation Steps:
-
High-Resolution Mass Spectrometry (HRMS):
-
Why: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the degradant. This can definitively confirm the addition of one oxygen atom and rule out other possibilities with a similar nominal mass.
-
Action: Analyze the sample using an LC-QTOF (Quadrupole Time-of-Flight) or LC-Orbitrap instrument. A mass accuracy of <5 ppm is typically required.
-
-
Hydrogen/Deuterium Exchange (HDX) Mass Spectrometry:
-
Why: This technique can sometimes provide information about conformational changes or solvent accessibility near the site of modification, although it is more commonly used for larger molecules.
-
-
Chemical Derivatization or Reduction:
-
Why: N-oxides can be chemically reduced back to the parent tertiary amine using a mild reducing agent (e.g., titanium trichloride).
-
Action: Treat the stressed sample containing the suspected N-oxide with the reducing agent. Re-analyze by HPLC. If the peak corresponding to the N-oxide disappears or decreases significantly while the parent peak increases, this provides strong evidence for its identity. This is a powerful, field-proven technique.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Why: If the degradation product can be isolated in sufficient quantity and purity (typically >1 mg), NMR is the gold standard for structure elucidation.
-
Action: Isolate the degradant using preparative HPLC. Acquire ¹H, ¹³C, and 2D NMR spectra (like COSY and HMBC). The chemical shifts of the carbon and hydrogen atoms adjacent to the nitrogen will be significantly different in the N-oxide compared to the parent amine, providing unambiguous proof of structure.[2]
-
References
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
Klick, S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. [Link]
-
Sahu, M., et al. (2011). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Environmental Science and Pollution Research International. [Link]
-
Gao, H., et al. (2014). Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA) at Stripping Conditions for CO2 Capture. Energy Procedia. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Guillard, C., et al. (2002). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
MDPI. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]
-
E3S Web of Conferences. (2020). Analysis of the causes of formation of ethanolamine destruction products in absorbent solutions used in gas cleaning. [Link]
-
Scholaris. (n.d.). Oxidative Degradation of Diethanolamine Solvent Induced By Nitrogen Dioxide and Dissolved Materials in Post-Combustion Capture of CO2 From Industrial Exhaust Gas Streams. [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
MDPI. (2019). Recent Advances in Heterogeneous Photocatalytic Decolorization of Synthetic Dyes. [Link]
-
ResearchGate. (2015). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. [Link]
-
Oxford Academic. (1974). Oxidation of tertiary amines by monoamine oxidases. Journal of Pharmacy and Pharmacology. [Link]
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. [Link]
-
MDPI. (2021). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. [Link]
-
ResearchGate. (2023). Analysing Impurities and Degradation Products. [Link]
-
PubMed Central. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
ResearchGate. (2014). Study of OH-initiated degradation of 2-aminoethanol. [Link]
-
ACS Publications. (2026). Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). [Link]
-
ChemRxiv. (n.d.). Mechanistic Insights into Fe Catalyzed α-C-H Oxidations of Tertiary Amines. [Link]
-
Royal Society of Chemistry. (2021). Enhanced photocatalytic degradation of tetracycline by constructing a controllable Cu2O–TiO2 heterojunction with specific crystal facets. [Link]
-
Synlett. (2016). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. [Link]
Sources
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- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Quinoline Compounds
Welcome to the technical support center for the HPLC analysis of quinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving adequate resolution in their chromatographic separations. Quinolines, as basic nitrogen-containing heterocyclic compounds, present a unique set of challenges in reversed-phase HPLC, primarily due to their tendency to interact with the stationary phase in undesirable ways. This can lead to poor peak shape and co-elution with other analytes.
This resource provides a structured approach to troubleshooting, moving from foundational system checks to advanced method development strategies. Each section is presented in a question-and-answer format to directly address the common issues you may be facing in the lab.
Section 1: Foundational Troubleshooting & Peak Shape Issues
Poor resolution often stems from suboptimal peak shapes. Before adjusting selectivity, it's crucial to ensure your peaks are sharp and symmetrical. Tailing peaks are a common culprit for loss of resolution, especially with basic compounds like quinolines.[1]
Q1: My quinoline peak is tailing, and it's merging with a nearby peak. What's the primary cause and how do I fix it?
A1: The most common cause of peak tailing for basic compounds like quinolines is secondary interactions with the silica-based stationary phase. [2][3]
-
The "Why" - Understanding Silanol Interactions: Standard reversed-phase columns (like C18) are built on a silica backbone, which has residual silanol groups (Si-OH) on its surface.[4] These silanols are acidic and can become negatively charged (Si-O⁻), especially at mobile phase pH values above 3.[5][6] Your basic quinoline compound, which is positively charged at lower pH, can then interact with these negative sites through a strong secondary ionic attraction. This is in addition to the desired primary hydrophobic interaction with the C18 phase.[2][4] This mixed-mode retention mechanism leads to peak tailing because the ionic interactions are strong and kinetically slow, causing some molecules to "lag behind" as they move through the column.[2][3]
-
The "How" - A Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment (The First Line of Defense):
-
Protocol: Lower the pH of your mobile phase to between 2.5 and 3.5 using an appropriate buffer (e.g., 10-20 mM phosphate or formate buffer).
-
Causality: At a low pH, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge.[2][7] This minimizes the secondary ionic interactions, leading to a more symmetrical peak shape. While lowering the pH can sometimes improve peak symmetry, it may not be sufficient on its own for all quinoline compounds.[8]
-
-
Employ a Competing Base:
-
Protocol: Add a small concentration (e.g., 5-20 mM) of a competing base, such as triethylamine (TEA), to your mobile phase.[3][7][8]
-
Causality: TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your quinoline analyte.[7] This reduces the opportunity for secondary interactions. Be aware that additives like TEA can shorten column lifetime.[7]
-
-
Choose a Modern, High-Purity, End-Capped Column:
-
Protocol: Switch to a column specifically designed for the analysis of basic compounds. Look for columns marketed as "high-purity silica," "end-capped," or "base-deactivated."
-
Causality: Column manufacturers have developed technologies to minimize the impact of silanols.
-
High-Purity Silica: Modern silica has a much lower concentration of metal contaminants, which can increase silanol acidity.[3]
-
End-capping: After the C18 chains are bonded to the silica, the column is treated with a small silylating reagent (like trimethylchlorosilane) to cap many of the remaining free silanols.[2] This physically blocks them from interacting with analytes.
-
-
-
-
Troubleshooting Workflow for Peak Tailing:
Caption: A workflow for systematically addressing peak tailing in quinoline analysis.
Section 2: Optimizing Resolution for Co-eluting Peaks
Once you have achieved symmetrical peak shapes, you can focus on improving the separation between closely eluting or co-eluting peaks. The resolution (Rs) is determined by three key factors: efficiency (N), selectivity (α), and retention factor (k).
Q2: My quinoline peaks are symmetrical but not fully resolved (Rs < 1.5). How can I increase the space between them?
A2: To improve resolution, you need to manipulate the chromatographic selectivity (α), which is the most powerful factor for separating closely eluting peaks. [9][10]
-
The "Why" - The Importance of Selectivity: Selectivity (α) is a measure of the relative retention of two adjacent peaks. Even small changes in selectivity can have a dramatic impact on resolution.[10] For quinoline compounds, which can be structurally very similar (e.g., isomers), finding the right combination of mobile phase and stationary phase to exploit subtle chemical differences is key.
-
The "How" - Strategies to Modify Selectivity:
-
Change the Organic Modifier:
-
Protocol: If you are using acetonitrile, switch to methanol, or try a mixture of the two.
-
Causality: Acetonitrile and methanol have different chemical properties and will interact differently with both your quinoline analytes and the stationary phase.[9] Methanol is a protic solvent and a better hydrogen-bond donor, which can alter the retention of polar functional groups on your quinolines. Phenyl stationary phases, in particular, can exhibit enhanced selectivity with methanol due to favorable π-π interactions.[6]
-
-
Adjust Mobile Phase pH:
-
Protocol: Carefully adjust the pH of the mobile phase. Even small changes of 0.2-0.5 pH units can significantly impact the retention of ionizable compounds.[11][12]
-
Causality: The retention of quinolines is highly dependent on their ionization state.[13] By changing the pH, you alter the degree to which the quinoline is protonated (positively charged). Different quinoline derivatives will have slightly different pKa values, and you can exploit these differences to achieve separation. A pH that is close to the pKa of one of your analytes will cause its retention time to be very sensitive to small pH changes.[13]
-
-
Change the Stationary Phase Chemistry:
-
Protocol: If a C18 column is not providing adequate resolution, switch to a column with a different stationary phase.
-
Causality: Moving from one manufacturer's C18 to another's may provide some change, but for a significant shift in selectivity, a different type of stationary phase is recommended.[9]
-
Recommended Column Chemistries for Quinolines:
Stationary Phase Separation Principle Best For... C18 / C8 Primarily hydrophobic interactions. The standard for reversed-phase. General purpose separation of quinolines. Polar-Embedded A mix of hydrophobic and polar interactions (e.g., amide or carbamate groups embedded in the alkyl chain). Enhancing the retention of polar quinolines and providing alternative selectivity to C18. Phenyl-Hexyl Provides hydrophobic interactions plus π-π interactions with the phenyl rings. Quinolines and other aromatic compounds, especially those with electron-withdrawing or -donating groups.[6] | Pentafluorophenyl (PFP) | Offers a combination of hydrophobic, aromatic, dipole-dipole, and ion-exchange interactions. | Isomeric quinolines and those with halogen substitutions. |
-
-
Consider Ion-Pair Chromatography (for highly polar or charged quinolines):
-
Protocol: Add an ion-pairing reagent to the mobile phase. For basic quinolines (which are cationic at low pH), an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium dodecyl sulfate or heptanesulfonic acid) is used.[14][15]
-
Causality: The ion-pairing reagent forms a neutral complex with the charged quinoline analyte.[14][16] This neutral pair has a greater affinity for the reversed-phase stationary phase, increasing retention and often altering selectivity enough to resolve co-eluting peaks.[16]
-
-
-
Decision Tree for Improving Resolution:
Caption: A decision-making workflow for improving the resolution of co-eluting peaks.
Section 3: Frequently Asked Questions (FAQs)
-
Q3: Can I just increase my column length or use a column with smaller particles to improve resolution?
-
A3: Yes, increasing column efficiency (N) by using a longer column or one packed with smaller particles will improve resolution, but often to a lesser extent than optimizing selectivity.[9][17] This approach is most effective when peaks are already slightly separated and just need sharpening to achieve baseline resolution.[9] Be aware that these changes will lead to higher backpressure.
-
-
Q4: My resolution is still poor even after trying different mobile phases. Could my sample be the problem?
-
A4: Absolutely. High sample concentration can lead to column overload and peak tailing or fronting.[2] Try diluting your sample by a factor of 10 and reinjecting. Also, ensure your sample solvent is compatible with the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause significant peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[18]
-
-
Q5: What is the ideal mobile phase pH for analyzing a quinoline with a pKa of 4.9?
-
A5: To ensure consistent retention and good peak shape, you should work at a pH that is at least 1.5 to 2 units away from the analyte's pKa. For a quinoline with a pKa of 4.9, you would want a mobile phase pH of ≤ 2.9 to ensure it is fully protonated and in a single ionic state, which is ideal for minimizing peak tailing from silanol interactions.
-
References
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
ResearchGate. Effect of the pH of the mobile phase on the separation efficiency of QN. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]
-
Waters Knowledge Base. What is "silanol activity" when a column is described as having low or high silanol activity?. [Link]
-
PharmaGuru. How To Improve Resolution In HPLC: 5 Simple Tips. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
-
Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]
-
YouTube. How To Improve Resolution In Liquid Chromatography?. [Link]
-
LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Loba Chemie. Ion Pairing Reagents For Hplc. [Link]
-
ALWSCI. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]
-
Scharlab. Ion pair chromatography reagents. [Link]
-
National Institutes of Health. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
ResearchGate. How can I resolve peak tailing during the analysis of drug in HPLC?. [Link]
-
Separation Science. Silica Purity #2 – Silanols. [Link]
-
Moravek, Inc. Exploring the Role of pH in HPLC Separation. [Link]
-
YouTube. The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]
-
Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
LCGC. The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. [Link]
-
Agilent. How Do I Choose? A guide to HPLC column selection. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Labmate Online. The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]
-
ResearchGate. (PDF) Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. [Link]
-
Gilson Inc. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Dihydroquinoline Derivatives
Welcome to the technical support center for NMR analysis of dihydroquinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the NMR spectra of these important heterocyclic scaffolds. Dihydroquinolines, with their blend of a rigid aromatic ring and a flexible, often stereochemically complex, saturated ring, frequently produce spectra that are far from straightforward. This resource provides in-depth, troubleshooting-focused answers to common problems, moving beyond simple data reporting to explain the underlying principles and guide you toward robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Foundational Issues - "My Spectrum is Uninterpretable"
Question 1: Why are the signals for my methylene (CH₂) protons in the dihydro- portion of the ring unexpectedly broad, ill-defined, or even completely absent?
Answer: This is a classic and often perplexing issue, particularly for 3,4-dihydroisoquinolines and related structures. The root cause is often not a single phenomenon but can be a combination of factors related to molecular dynamics and solution-state behavior.
-
Causality - The "Why":
-
Intermediate Chemical Exchange: The dihydro- portion of the quinoline ring is not planar and can undergo conformational flexing or ring-flipping. If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant line broadening. Neither the fast-exchange (sharp, averaged signal) nor the slow-exchange (two distinct, sharp signals) regime is met, resulting in a broad, coalesced signal that can sometimes disappear into the baseline.
-
Aggregation and Intermolecular Interactions: Dihydroquinolines, possessing both a π-system and a polar N-H group, can form concentration-dependent aggregates in solution through π-π stacking or hydrogen bonding[1]. These intermolecular interactions can restrict motion and create multiple chemical environments, contributing to broad peaks.
-
Trace Impurities: Paramagnetic impurities (like dissolved oxygen or trace metals) can dramatically shorten relaxation times (T2), leading to broader signals. While this affects all protons, it can be more noticeable for already complex signals. Sometimes, impurities in the NMR solvent itself, particularly CDCl₃, can cause anomalous spectra with extreme line broadening for these types of compounds[2].
-
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most direct way to diagnose an intermediate exchange problem.
-
Protocol: Acquire a series of ¹H NMR spectra at different temperatures (e.g., starting from room temperature, go down to -40°C and up to +50°C in 10-20°C increments).
-
Expected Outcome: If conformational exchange is the culprit, you will observe sharpening of the signals at both temperature extremes. At low temperatures, you may resolve the individual signals of the distinct conformers (slow exchange). At high temperatures, the signals should sharpen into a single, time-averaged peak (fast exchange).
-
-
Dilution Study: To check for aggregation, run the NMR on samples of varying concentrations (e.g., 50 mM, 10 mM, 1 mM). If the chemical shifts change or the signals sharpen upon dilution, aggregation is a likely contributor[1].
-
Solvent Change: The polarity and aromaticity of the NMR solvent can disrupt intermolecular interactions and alter conformational equilibria.
-
Sample Preparation: Ensure your sample is properly degassed (e.g., by bubbling nitrogen or argon through the solution for a few minutes) to remove dissolved oxygen.
-
Question 2: The methylene protons on my dihydroquinoline ring (e.g., at C3 or C4) are not a simple triplet or quartet as I expected. Instead, I see a complex multiplet that looks like a "mess." Why is this?
Answer: This complexity almost always arises from a phenomenon called diastereotopicity . This is a crucial concept for understanding the NMR of chiral molecules or achiral molecules in a chiral environment.
-
Causality - The "Why":
-
The Concept of Diastereotopicity: If a molecule contains a stereocenter, the two protons of a CH₂ group elsewhere in the molecule are often diastereotopic. This means they are chemically non-equivalent[4][5]. Replacing one proton with a different group (e.g., deuterium) would create one diastereomer, while replacing the other proton would create a different diastereomer. Because diastereomers have different physical properties, diastereotopic protons have different chemical shifts (δ) and will couple not only to neighboring protons but also to each other[6].
-
Consequences in the Spectrum:
-
Different Chemical Shifts: The two CH₂ protons (let's call them Hₐ and Hₑ) will have distinct resonance frequencies.
-
Geminal Coupling (²J): They will split each other. This is called geminal coupling (²J_ae) and is typically in the range of 10-18 Hz.
-
Vicinal Coupling (³J): Each proton will also couple to any protons on the adjacent carbon, but with different coupling constants (e.g., ³J_ac ≠ ³J_ec). This is because the dihedral angle between Hₐ and the adjacent proton is different from the angle between Hₑ and that same proton. According to the Karplus relationship, the magnitude of vicinal coupling is highly dependent on this dihedral angle[7].
-
The result is that a seemingly simple CH₂ group adjacent to a CH group becomes a complex ABX system (or more complex), where each proton (Hₐ and Hₑ) appears as a doublet of doublets (dd) or even a more complicated pattern if coupled to additional protons.
-
-
Structure Elucidation Workflow:
Caption: Workflow for analyzing complex multiplets arising from diastereotopic protons.
Category 2: Signal Overlap & Assignment
Question 3: The aromatic region of my spectrum is a crowded mess of overlapping signals. How can I confidently assign each proton?
Answer: Signal crowding in the aromatic region (typically 6.5-8.5 ppm) is very common, especially with highly substituted quinoline rings. Simple ¹H NMR is often insufficient. A combination of 2D NMR experiments is the standard and most reliable approach.
-
Causality - The "Why": Substituents on the benzene ring of the dihydroquinoline moiety alter the electron density at different positions, causing the chemical shifts of the aromatic protons to become very similar. This leads to overlapping multiplets that are difficult to assign based on splitting patterns alone.
-
The 2D NMR Toolkit for Assignment:
Caption: Recommended 2D NMR experiment workflow for structural assignment.
-
Step-by-Step Protocol for Aromatic Signal Assignment:
-
Run ¹H-¹H COSY: Identify coupled proton networks. For a 1,2-disubstituted benzene ring, you will see a chain of correlations (e.g., H5 ↔ H6 ↔ H7 ↔ H8). This helps group the signals belonging to the same ring system.
-
Run ¹H-¹³C HSQC: This is a powerful and unambiguous experiment. Each cross-peak directly links a proton signal to the carbon signal it's attached to. This allows you to assign the ¹³C spectrum for all protonated carbons.
-
Run ¹H-¹³C HMBC: This is the key to putting the puzzle together. Look for correlations from your now-assigned protons to quaternary (non-protonated) carbons. For example, the proton at C8 will show a ³J correlation to the quaternary carbon at the ring junction (C4a). The proton at C2 in the dihydro- ring will show correlations to C4 and the C8a ring junction carbon. These long-range couplings are indispensable for confirming the overall carbon skeleton.
-
Synthesize the Data: Use the information from all three experiments to build a self-consistent assignment table for all ¹H and ¹³C chemical shifts.
-
| Experiment | Information Gained | Typical Use Case |
| ¹H-¹H COSY | Shows which protons are coupled to each other (through 2-3 bonds). | Identifying adjacent protons in the aromatic and aliphatic rings. |
| ¹H-¹³C HSQC | Connects protons to their directly attached carbons (1-bond coupling). | Assigning ¹³C signals for every CH, CH₂, and CH₃ group. |
| ¹H-¹³C HMBC | Connects protons to carbons over 2-4 bonds. | Assigning quaternary carbons and linking different spin systems together. |
| ¹H-¹H NOESY | Connects protons that are close in space (<5 Å), regardless of bonding. | Determining stereochemistry and conformation. |
Category 3: Stereochemistry & Advanced Analysis
Question 4: I have a substituent at the C2 position, creating a stereocenter. How can I use NMR to determine the relative stereochemistry and preferred conformation of the dihydro- ring?
Answer: Determining stereochemistry and conformation requires moving beyond connectivity (COSY, HMBC) and probing through-space interactions and dihedral angles. The key experiments are NOESY/ROESY and a careful analysis of vicinal coupling constants (³J_HH) .
-
Causality - The "Why":
-
NOE (Nuclear Overhauser Effect): This effect allows for the transfer of magnetization between two protons that are close in space (typically < 5 Å), even if they are not J-coupled. The intensity of a NOESY cross-peak is roughly proportional to 1/r⁶ (where r is the distance between the protons), making it extremely sensitive to internuclear distances.
-
Karplus Relationship: The magnitude of the three-bond coupling constant (³J_HH) between two protons depends on the dihedral angle (θ) between them. A large coupling (~10-14 Hz) implies an anti-periplanar arrangement (θ ≈ 180°), while a small coupling (~1-4 Hz) suggests a synclinal or gauche arrangement (θ ≈ 60-90°)[7].
-
-
Experimental Protocol for Stereochemical Assignment:
-
Full ¹H Assignment: First, you must have a complete and unambiguous assignment of all proton signals in the dihydro- ring, especially the diastereotopic protons, using the COSY/HSQC/HMBC methods described above.
-
Careful Measurement of Coupling Constants:
-
Extract all relevant ³J_HH values from the high-resolution 1D ¹H spectrum. Do not rely on peak-picking from the instrument software; manually measure the distances between the split peaks in Hz.
-
For example, in a 1,2-dihydroquinoline, the coupling between a proton on C2 and the two diastereotopic protons on C3 will yield two different ³J values. These can be used to infer the dihedral angles and thus the ring pucker.
-
-
Run a 2D NOESY (or ROESY) Experiment:
-
Why ROESY? For medium-sized molecules like dihydroquinoline derivatives, the NOE can sometimes be zero or very weak. ROESY is a related experiment that avoids this issue and is often more reliable for this molecular weight range.
-
Analysis: Look for key through-space correlations. For instance, if you have a substituent at C2, look for a NOE between the C2 proton and one of the two C3 protons. This will help you define the relative orientation. Also, look for NOEs between protons on the dihydro- ring and the aromatic ring (e.g., between the C4 protons and the C5 proton). These correlations are invaluable for defining the overall 3D structure and conformation.
-
-
| Parameter | Structural Information | Example Interpretation |
| ³J_HH ≈ 10-14 Hz | Dihedral angle ≈ 180° (anti) | Indicates an axial-axial relationship in a chair-like conformation. |
| ³J_HH ≈ 1-4 Hz | Dihedral angle ≈ 60-90° (gauche) | Indicates an axial-equatorial or equatorial-equatorial relationship. |
| NOESY/ROESY Cross-Peak | Protons are < 5 Å apart in space | A strong NOE between an axial C2 proton and an axial C4 proton confirms a chair-like conformation. |
References
-
Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry - ACS Publications. [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences. [Link]
-
1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au - ACS Publications. [Link]
-
NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. [Link]
-
Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organic Letters. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]
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1,2-Dihydroquinoline | C9H9N. PubChem. [Link]
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NMR 5: Coupling Constants. YouTube. [Link]
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1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]
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Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
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Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. PubMed Central. [Link]
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Anisotropy and NMR spectroscopy. SciSpace. [Link]
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Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. [Link]
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NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
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Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra. N/A. [Link]
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COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. N/A. [Link]
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Structural Elucidation Using1H‐NMR,13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and. Sci-Hub. [Link]
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NMR in natural products: understanding conformation, configuration and receptor interactions. RSC Publishing. [Link]
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Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. N/A. [Link]
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Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
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5.11: Proton NMR problems. Chemistry LibreTexts. [Link]
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NMR Spectroscopy: Diastereotopism. YouTube. [Link]
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J-Coupling (Scalar). Chemistry LibreTexts. [Link]
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Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
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Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Omega - ACS Publications. [Link]
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QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. NIH. [Link]
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14.8: Diamagnetic Anisotropy. Chemistry LibreTexts. [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
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Chemistry 233 Chapter 13: NMR Spectroscopy Problem Set. N/A. [Link]
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2.8: ¹H NMR Spectroscopy and Proton Equivalence. Chemistry LibreTexts. [Link]
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New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Publishing. [Link]
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Synthesis and studies of 1,2-dihydroquinoline derivatives as inhibitors of lipid peroxidation. N/A. [Link]
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NMR - Interpretation. Chemistry LibreTexts. [Link]
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Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. N/A. [Link]
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Research Progress of NMR in Natural Product Quantification. MDPI. [Link]
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5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
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15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]
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The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. PubMed. [Link]
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How to differentiate diastereotopic protons by NMR in flexible groups?. Chemistry Stack Exchange. [Link]
-
How Does NMR Help Identify Natural Compounds?. Creative Biostructure. [Link]
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A Comparative Guide to 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol and Other Quinoline Derivatives in Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, often hailed as a "privileged structure." Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antioxidant, neuroprotective, and antimicrobial properties.[1][2][3] This guide provides an in-depth comparison of a specific derivative, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, with other key quinoline analogs, offering insights into how structural modifications influence biological function. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the quinoline scaffold for novel therapeutic agents.
Featured Scaffolds: Structures and Rationale
For a meaningful comparison, we will analyze four distinct quinoline derivatives, each representing a significant chemical class with unique therapeutic potential.
| Compound Name | Structure | Rationale for Selection |
| A: 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | ![]() | The focus compound , featuring a saturated pyridine ring (a tetrahydroquinoline), represents a flexible scaffold. Its N-hydroxyethyl group can influence solubility and hydrogen bonding capabilities. |
| B: 3,4-dihydro-2(1H)-quinolinone | ![]() | A common core in FDA-approved drugs like aripiprazole and cilostazol, this scaffold introduces a carbonyl group, significantly altering electronic properties and receptor interactions.[4] |
| C: 4-Amino-7-chloroquinoline | ![]() | The core of the renowned antimalarial drug Chloroquine. The presence of a chlorine atom and an amino group at key positions is critical for its mechanism of action. |
| D: 2-Styrylquinazolin-4(3H)-one | ![]() | A potent anticancer agent, this derivative features an extended conjugation system (styryl group) and an additional nitrogen atom, highlighting the versatility of quinoline-related structures. |
Synthesis Strategies: Crafting the Core
The synthetic route to a quinoline derivative is a critical consideration, impacting yield, scalability, and the potential for diversification. Different scaffolds necessitate distinct chemical approaches.
A common and versatile method for creating the core 1,2,3,4-tetrahydroquinoline structure of our focus compound (A) involves the reductive hydrogenation of the parent quinoline. This can be achieved using various catalytic systems.
Caption: General synthesis workflow for Compound A.
This contrasts with other derivatives. For instance, quinolinones (B) are often synthesized through cyclization reactions, while functionalized quinolines like (C) may involve multi-step sequences to install specific substituents at desired positions. The synthesis of complex hybrids can leverage modern techniques like click chemistry to link different pharmacophores.
Comparative Performance Analysis
The true value of a scaffold lies in its biological performance. We will compare these derivatives across three key therapeutic areas: neuroprotection, cytotoxicity, and antioxidant activity. The choice of assay is critical; we use established, validated protocols to ensure data integrity and reproducibility.
Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition
Rationale: Inhibiting AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[5] The quinoline scaffold has been identified as a promising starting point for designing new AChE inhibitors.[6][7]
Comparative Data (Hypothetical): The following table illustrates potential differences in AChE inhibitory activity.
| Compound | Scaffold Type | Key Structural Features | Predicted AChE IC₅₀ (µM) |
| A | Tetrahydroquinoline | Flexible saturated ring, N-hydroxyethyl | > 50 |
| B | Quinolinone | Rigid, planar, C=O group | 15.2 |
| C | 4-Aminoquinoline | Aromatic, 4-NH₂ group | 8.5 |
| D | Quinazolinone | Extended conjugation | 1.5[8] |
Lower IC₅₀ indicates higher potency.
The data suggests that a planar, aromatic system with specific functionalities, like in compounds C and D, is more conducive to binding within the active site of AChE than the more flexible, saturated structure of Compound A.[8] Hybrids incorporating the quinolinone scaffold have shown potent, dual-inhibitory action against both AChE and Aβ aggregation, another hallmark of Alzheimer's.[9]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol provides a self-validating system for assessing AChE inhibition.
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
AChE solution (from human erythrocytes) prepared in buffer.
-
Substrate solution: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.
-
Test Compounds: Serial dilutions prepared in DMSO, then further diluted in buffer.
-
-
Assay Procedure (96-well plate):
-
To each well, add 25 µL of the test compound solution.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a plate reader. The rate of color change (yellow) is proportional to enzyme activity.
-
-
Controls & Validation:
-
Negative Control: All reagents except the test compound (use buffer/DMSO instead). Represents 100% enzyme activity.
-
Positive Control: A known AChE inhibitor (e.g., Donepezil) to validate assay sensitivity.
-
Blank: All reagents except the enzyme, to correct for non-enzymatic substrate hydrolysis.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot inhibition (%) versus log[concentration] and fit to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the AChE Inhibition Assay.
Anticancer Activity: Cytotoxicity Screening
Rationale: Quinoline derivatives are well-documented anticancer agents that can induce apoptosis, inhibit cell cycle progression, or disrupt key signaling pathways in cancer cells.[1][10] The MTT assay is a standard colorimetric method to assess a compound's ability to reduce cell viability.[11][12]
Comparative Data (Hypothetical):
| Compound | Scaffold Type | Predicted Cytotoxicity GI₅₀ (µM) vs. MCF-7 (Breast Cancer) | Mechanism Insight |
| A | Tetrahydroquinoline | > 100 | Low cytotoxicity expected |
| B | Quinolinone | 25.5 | Moderate activity |
| C | 4-Aminoquinoline | 12.8 | DNA intercalation potential |
| D | Quinazolinone | 0.8[13] | Potent, likely tubulin polymerization inhibition[14] |
Lower GI₅₀ indicates higher cytotoxicity.
The results highlight a clear structure-activity relationship. The extended aromatic system and specific substitutions in Compound D contribute to its high potency.[13] In contrast, the saturated, flexible nature of Compound A is less likely to interact with planar targets like DNA or the binding pockets of many kinases, resulting in lower cytotoxicity. Some quinoline derivatives achieve their anticancer effects by generating reactive oxygen species (ROS) or inhibiting topoisomerases.[10][14]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a reliable method for determining cell viability.[15]
-
Cell Culture:
-
Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Remove the old media from the wells and add 100 µL of fresh media containing the desired concentration of the test compound.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]
-
-
Solubilization and Measurement:
-
Carefully remove the media.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly on a plate shaker.
-
Measure the absorbance at 570 nm.
-
-
Controls & Validation:
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the test compounds. Represents 100% viability.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Blank: Media, MTT, and solubilization solution without cells.
-
Caption: A potential apoptotic pathway induced by quinoline derivatives.
Antioxidant Capacity
Rationale: The ability to scavenge free radicals is a key mechanism for neuroprotection and preventing cellular damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a straightforward and widely used method to evaluate the radical scavenging ability of a compound.[16][17]
Mechanism: Antioxidants donate a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[18]
Comparative Data (Hypothetical):
| Compound | Scaffold Type | Key Structural Features | Predicted DPPH Scavenging IC₅₀ (µg/mL) |
| A | Tetrahydroquinoline | N-H group (potential H-donor) | 45.6 |
| B | Quinolinone | - | > 200 |
| C | 4-Aminoquinoline | -NH₂ group | 78.2 |
| D | Quinazolinone | - | > 200 |
| Trolox (Standard) | - | Phenolic -OH group | 8.5 |
Lower IC₅₀ indicates higher antioxidant activity.
In this case, the tetrahydroquinoline scaffold (A) may possess moderate antioxidant activity. The hydrogen on the nitrogen atom in the saturated ring is a potential hydrogen donor, which is a key mechanism for radical scavenging.[6] In contrast, the more electron-deficient aromatic systems of B and D are less likely to act as effective radical scavengers unless substituted with specific antioxidant-promoting groups like phenols or catechols.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is designed for high-throughput screening of antioxidant capacity.[19]
-
Preparation of Reagents:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Test Compounds: Prepare serial dilutions of the test compounds in methanol.
-
Standard: Prepare serial dilutions of a known antioxidant like Trolox or Ascorbic Acid.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of the test compound or standard solution to each well.
-
Add 100 µL of the methanolic DPPH solution to all wells.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Controls & Validation:
-
Control: 100 µL of methanol + 100 µL of DPPH solution. This represents 0% scavenging.
-
Blank: 100 µL of methanol + 100 µL of the test compound (to correct for any color from the compound itself).
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % scavenging against the concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
This comparative analysis demonstrates the profound impact of structural modifications on the biological profile of quinoline derivatives.
-
2-(3,4-dihydro-2H-quinolin-1-yl)ethanol (A) , with its flexible, saturated ring, shows potential as a scaffold for developing agents with moderate antioxidant activity , but it is a poor candidate for applications requiring high cytotoxicity or potent enzyme inhibition. Its value lies in its potential for low toxicity.[6]
-
Quinolinones (B) and 4-Aminoquinolines (C) represent versatile scaffolds whose activities can be tuned by substitution. They serve as excellent starting points for developing enzyme inhibitors and anticancer agents.[1][4]
-
Quinazolinones (D) with extended conjugation are highly potent cytotoxic agents , demonstrating that significant structural alterations can lead to highly specialized and powerful biological activity.
Future research should focus on creating hybrid molecules that combine the beneficial features of different scaffolds. For example, adding phenolic hydroxyl groups to the tetrahydroquinoline core of Compound A could dramatically enhance its antioxidant and neuroprotective properties. Conversely, incorporating the N-hydroxyethyl side chain from Compound A onto a more rigid, cytotoxic core like Compound D could improve its pharmacokinetic profile by increasing solubility, potentially leading to a more effective and deliverable anticancer drug. The strategic design and synthesis of such novel derivatives will continue to establish the quinoline family as a vital resource in the quest for new medicines.
References
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Guan, L., et al. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. NIH National Library of Medicine. Available at: [Link]
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Kovaleva, V. V., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]
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León, R., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. NIH National Library of Medicine. Available at: [Link]
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Meiring, L., et al. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. PubMed. Available at: [Link]
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Adil, M., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
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Olesińska, E., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. NIH National Library of Medicine. Available at: [Link]
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Al-Ostath, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]
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Khan, I., et al. (2017). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. NIH National Library of Medicine. Available at: [Link]
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National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
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Kumar, R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]
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Fallacara, A. L., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. MDPI. Available at: [Link]
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Youssef, F., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]
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Sridhar, R., et al. (2013). Synthesis and free radical scavenging property of some quinoline derivatives. ResearchGate. Available at: [Link]
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León, R., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. Available at: [Link]
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Glas, C., et al. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. Available at: [Link]
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Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. ResearchGate. Available at: [Link]
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Adil, M., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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Kovaleva, V. V., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Al-Warhi, T., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. NIH National Library of Medicine. Available at: [Link]
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Varghese, S., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Alafnan, A., et al. (2023). Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy. ACS Publications. Available at: [Link]
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Kovaleva, V. V., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Gulcin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
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Bouzriba, S., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
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Li, Y., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Available at: [Link]
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Fallacara, A. L., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. ResearchGate. Available at: [Link]
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Oshiro, Y., et al. (1995). quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H). PubMed. Available at: [Link]
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Alafnan, A., et al. (2024). Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy. PubMed. Available at: [Link]
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Majumdar, N., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. NIH National Library of Medicine. Available at: [Link]
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Mamedova, G. G., et al. (2018). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. ResearchGate. Available at: [Link]
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de Paula, J. C. S., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. NIH National Library of Medicine. Available at: [Link]
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Staszowska-Karkut, M., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link]
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Tolstikova, T. G., et al. (2007). Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. ResearchGate. Available at: [Link]
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Natural Product Things. (2023). DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. YouTube. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2025). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. Available at: [Link]
-
de Paula, J. C. S., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. Available at: [Link]
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Navigating the Structure-Activity Landscape of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1] This guide delves into the structure-activity relationship (SAR) of a specific class of these compounds: 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol and its analogs. By examining how structural modifications to this core scaffold influence biological activity, we aim to provide a comparative framework for researchers engaged in the design and development of novel therapeutic agents.
The Core Scaffold: 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
The foundational structure consists of a 1,2,3,4-tetrahydroquinoline (THQ) nucleus N-substituted with a 2-hydroxyethyl group. The THQ moiety provides a rigid, three-dimensional framework that can be systematically modified to probe interactions with biological targets. The ethanol sidechain introduces a crucial hydroxyl group, a common pharmacophoric feature involved in hydrogen bonding with receptor sites.
Key Areas of Structural Modification and Their Impact on Activity
The biological activity of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol analogs can be tuned by modifications at several key positions:
-
Substitutions on the Aromatic Ring (Positions 5, 6, 7, and 8): The electronic and steric properties of substituents on the benzene ring of the THQ nucleus play a critical role in modulating potency and selectivity.
-
Modifications of the Ethanol Side Chain: Alterations to the length, branching, and functional groups of the N-substituent can significantly impact receptor affinity and intrinsic activity.
-
Substitutions on the Saturated Heterocyclic Ring (Positions 2, 3, and 4): While less commonly explored for this specific scaffold, modifications in this region can influence the conformation and overall shape of the molecule.
Comparative Analysis of Analog Classes
Based on the available literature for related compounds, we can extrapolate the following SAR trends:
Analogs with Aromatic Ring Substitutions
Substituents on the aromatic portion of the tetrahydroquinoline ring are pivotal in defining the pharmacological profile. For instance, in related quinoline structures, the introduction of specific groups can dramatically alter their therapeutic application, ranging from anticancer to antimicrobial agents.[2]
Table 1: Postulated Influence of Aromatic Substituents on Biological Activity
| Position of Substitution | Type of Substituent | Postulated Effect on Activity | Rationale/Supporting Evidence from Related Scaffolds |
| 6-position | Electron-donating (e.g., -OCH₃) | May enhance activity for certain targets. | In some heterocyclic systems, methoxy groups have been shown to increase potency. |
| 7-position | Electron-withdrawing (e.g., -Cl, -CF₃) | Can influence metabolic stability and receptor interactions. | Halogenated analogs of various quinoline-based drugs often exhibit altered pharmacokinetic profiles. |
| 8-position | Bulky groups | May introduce steric hindrance, potentially leading to selectivity for specific receptor subtypes. | Steric bulk is a common strategy to achieve receptor selectivity. |
Analogs with Modified N-Substituents
The N-substituent is a key determinant of interaction with the target protein. The 2-hydroxyethyl group in the parent scaffold is a classic pharmacophore for adrenergic and other G-protein coupled receptors.
Table 2: Comparative Effects of N-Substituent Modifications
| Modification | Example Analog Structure | Expected Impact on Activity | Mechanistic Insight |
| Chain Extension | N-(3-hydroxypropyl)-THQ | May alter the optimal distance for interaction with the receptor binding pocket. | The "three-atom rule" is a known principle in the SAR of some receptor ligands. |
| Introduction of an Amide | 1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethan-1-one | Can introduce additional hydrogen bond donors and acceptors, potentially increasing affinity. | Amide bonds are common features in many potent drug molecules. |
| Replacement with a Piperazine Moiety | 1-(Piperazin-1-yl)-THQ derivatives | Can significantly alter the physicochemical properties and allow for further derivatization. | Piperazine-containing quinolines are explored for various CNS and other activities.[3] |
Postulated Signaling Pathways and Experimental Workflows
The biological effects of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol analogs are likely mediated through their interaction with various cell surface receptors, such as adrenergic receptors, which are known to be modulated by structurally similar compounds.[4][5]
Postulated Signaling Pathway for an α1-Adrenergic Antagonist Analog
General Experimental Workflow for Analog Synthesis and Evaluation
Experimental Protocols
To ensure scientific rigor, the evaluation of novel 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol analogs should follow established and validated protocols.
General Procedure for Analog Synthesis
A common route for the synthesis of N-substituted 1,2,3,4-tetrahydroquinolines involves the reductive amination of a carbonyl compound with a substituted aniline, followed by cyclization. Alternatively, direct N-alkylation of 1,2,3,4-tetrahydroquinoline with a suitable electrophile, such as 2-chloroethanol, can be employed.
Step-by-step Synthesis via Reductive Amination:
-
Imine Formation: React an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone in a suitable solvent (e.g., toluene, ethanol).
-
Cyclization: The resulting imine undergoes an intramolecular cyclization. This step can be catalyzed by an acid (e.g., p-toluenesulfonic acid).
-
Reduction: The cyclized intermediate is then reduced to the corresponding 1,2,3,4-tetrahydroquinoline using a reducing agent such as sodium borohydride or catalytic hydrogenation.
-
N-Alkylation: The secondary amine of the tetrahydroquinoline is alkylated with 2-chloroethanol or a similar reagent in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., acetonitrile) to yield the final product.
In Vitro Receptor Binding Assay (Example: α1-Adrenergic Receptor)
This assay is crucial for determining the affinity of the synthesized analogs for their target receptor.
Materials:
-
Cell membranes expressing the human α1-adrenergic receptor.
-
Radioligand (e.g., [³H]-prazosin).
-
Synthesized analog compounds at various concentrations.
-
Scintillation cocktail and a liquid scintillation counter.
Protocol:
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer at a specific temperature for a defined period to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive SAR studies on this specific analog series are limited in publicly accessible literature, by drawing parallels with related tetrahydroquinoline and quinolinone derivatives, we can make informed decisions in the design of new compounds.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol analogs. This would involve a comprehensive exploration of substituents on both the aromatic and heterocyclic rings, as well as modifications to the ethanol side chain. Such studies will be instrumental in elucidating a more definitive SAR and unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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Bunce, R. A., & Nammalwar, B. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 23(11), 2794. [Link]
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Lee, J., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 47, 116371. [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 725-754. [Link]
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Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry, 18(10), 828–836. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
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Ono, H., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 108, 129758. [Link]
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Hassan, A. S., et al. (2022). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Egyptian Journal of Chemistry, 65(13), 1-12. [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 725-754. [Link]
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Abdel-Wahab, B. F., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6301. [Link]
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Oshiro, Y., et al. (1991). quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H). Journal of Medicinal Chemistry, 34(1), 2004–2013. [Link]
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-
Li, H., et al. (2014). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. Journal of Medicinal Chemistry, 57(11), 4745–4757. [Link]
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A Framework for Evaluating the Cytotoxicity of Novel Quinoline Derivatives Against Established Anticancer Drugs
Introduction: The Promise of the Quinoline Scaffold in Oncology
For decades, the quinoline ring system has been a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This nitrogen-containing heterocycle is a privileged scaffold in the development of novel therapeutic agents, with a significant number of derivatives demonstrating potent anticancer properties.[2] The anticancer activity of quinoline-based compounds is exerted through diverse mechanisms, including the induction of cell cycle arrest, apoptosis, inhibition of angiogenesis, and the disruption of cell migration.[2]
Given the therapeutic potential of this chemical class, the rigorous evaluation of new quinoline derivatives is a critical endeavor in oncological drug discovery. This guide provides a comprehensive framework for assessing the cytotoxicity of a novel quinoline compound, exemplified by the hypothetical molecule 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol . We will outline a systematic approach to compare its cytotoxic profile against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step experimental protocols.
Comparative Benchmarks: Mechanisms of Action of Known Anticancer Drugs
A thorough understanding of the mechanisms of action of standard chemotherapeutic agents is essential for contextualizing the activity of a novel compound.
-
Doxorubicin: This anthracycline antibiotic primarily functions through DNA intercalation and inhibition of topoisomerase II.[3][4] This disruption of topoisomerase II-mediated DNA repair leads to the generation of DNA double-strand breaks.[5] Additionally, doxorubicin can generate reactive oxygen species (ROS), causing damage to cellular membranes, DNA, and proteins, which contributes to its cytotoxic effects.[3]
-
Cisplatin: As a platinum-based drug, cisplatin exerts its cytotoxic effects by forming adducts with DNA.[6] It binds to the N7 reactive center on purine residues, leading to intrastrand and interstrand cross-links.[2][6] This DNA damage blocks cell division and ultimately triggers apoptosis.[6]
-
Paclitaxel: A member of the taxane family, paclitaxel's primary mechanism involves the stabilization of microtubules.[7][8] By binding to the β-tubulin subunit, it promotes the polymerization and inhibits the depolymerization of microtubules, leading to the formation of non-functional microtubule bundles and arresting the cell cycle in the G2/M phase.[8][9]
Visualizing the Mechanisms of Action
Caption: Experimental workflow for assessing and comparing cytotoxicity.
I. Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [10]In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [10] Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment. [11]2. Compound Treatment: Prepare serial dilutions of the novel quinoline derivative and the standard anticancer drugs (Doxorubicin, Cisplatin, Paclitaxel). Remove the culture medium and add 100 µL of the compound-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. [11]4. MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C. [11]5. Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. [11]6. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader. [11]7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.
II. Cell Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. [12]LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. [13] Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Add 100 µL of the LDH Reaction Mix to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light. 5. Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. 6. Data Analysis: Determine the amount of LDH release, which is proportional to the number of lysed cells.
III. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [14]During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. [15]Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells). [15] Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS. [14]3. Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark. [14][15]4. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. [14] * Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Comparative Cytotoxicity Data
The following table provides a summary of reported IC50 values for the standard anticancer drugs against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions. [15][16]
| Drug | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Doxorubicin | MCF-7 (Breast) | 2.5 µM | [10] |
| HepG2 (Liver) | 12.2 µM | [10] | |
| HeLa (Cervical) | 2.9 µM | [10] | |
| Cisplatin | A549 (Lung) | > 20 µM | [10] |
| SK-OV-3 (Ovarian) | 2 to 40 µM | [15] | |
| Ovarian Carcinoma Cell Lines | 0.1-0.45 µg/mL | [17] | |
| Paclitaxel | Ovarian Carcinoma Cell Lines | 0.4-3.4 nM | [17] |
| Various Human Tumor Cell Lines | 2.5-7.5 nM (24h exposure) | [18] |
| | MDA-MB-231 (Breast) | 0.3 µM | [19]|
Conclusion
The quinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. A systematic and rigorous evaluation of the cytotoxic properties of new derivatives is paramount. The experimental framework detailed in this guide provides a robust methodology for characterizing the cytotoxic profile of a novel compound, such as the hypothetical "2-(3,4-dihydro-2H-quinolin-1-yl)ethanol". By comparing its performance against well-established anticancer drugs like Doxorubicin, Cisplatin, and Paclitaxel, researchers can effectively gauge its potential as a therapeutic candidate. The multi-assay approach, encompassing cell viability, membrane integrity, and apoptosis detection, ensures a comprehensive understanding of the compound's cellular effects, paving the way for further preclinical development.
References
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- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
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- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
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- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of the novel small molecule, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol. Given the prevalence of the quinoline scaffold in a multitude of bioactive agents, including kinase inhibitors and modulators of key signaling pathways, we will proceed with a structured, hypothesis-driven approach to systematically uncover the biological activity of this compound.[1][2][3][4] This document outlines a series of comparative experiments, provides detailed protocols, and presents a logical framework for data interpretation, ensuring scientific integrity and a self-validating experimental system.
Introduction and Formulation of a Central Hypothesis
The quinoline and its partially saturated derivatives, such as tetrahydroquinoline, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions.[2][4][5] These range from anticancer and antimalarial agents to kinase inhibitors.[1][2] The structure of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, featuring a 1,2,3,4-tetrahydroquinoline core, suggests a potential interaction with intracellular signaling cascades.
Based on the extensive literature on quinoline-based compounds, a primary plausible hypothesis is that 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol acts as an inhibitor of a specific protein kinase, leading to the modulation of a downstream signaling pathway crucial for a cellular process, such as proliferation or survival.
To rigorously test this hypothesis, this guide will compare the activity of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol (referred to as Compound Q ) with two reference compounds:
-
Alternative 1 (Positive Control): A well-characterized, potent inhibitor of a candidate kinase pathway (e.g., a known MEK inhibitor like Trametinib, if the MAPK/ERK pathway is implicated).
-
Alternative 2 (Negative Control): A structurally similar but biologically inactive analog of Compound Q, or a vehicle control (e.g., DMSO).
The overarching experimental workflow is designed to first identify the molecular target(s) of Compound Q, then validate this interaction, and finally, characterize its downstream cellular consequences.
Caption: High-level experimental workflow for validating the mechanism of action.
Experimental Design and Protocols
Phase 1: Target Identification
The initial step is to confirm the bioactivity of Compound Q in a relevant cellular context and then to identify its direct molecular binding partners.
Rationale: This assay will determine the concentration-dependent effect of Compound Q on cell viability and proliferation, establishing a biologically active concentration range for subsequent experiments. A cancer cell line with known dependencies on specific kinase signaling pathways (e.g., A375 melanoma with BRAF mutation) is a suitable model.
Protocol:
-
Cell Seeding: Plate A375 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Compound Q, the positive control (Trametinib), and the negative control. Treat the cells for 72 hours.
-
Viability Assessment: Add a resazurin-based reagent (e.g., PrestoBlue™) and incubate for 1-2 hours.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Rationale: To identify the direct binding partners of Compound Q, we will utilize a chemical proteomics approach. This involves immobilizing an analog of Compound Q and using it as "bait" to pull down interacting proteins from cell lysates.[6][7]
Protocol:
-
Probe Synthesis: Synthesize an analog of Compound Q with a linker and a biotin tag suitable for immobilization on streptavidin beads.
-
Cell Lysis: Prepare a native protein lysate from a large culture of A375 cells.
-
Affinity Pulldown:
-
Incubate the lysate with the immobilized Compound Q probe.
-
As a control, perform a competitive pulldown by pre-incubating the lysate with an excess of free, non-immobilized Compound Q.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe pulldown compared to the competition control. Candidate targets will be those that show reduced binding in the presence of the free compound.
Phase 2: Target Validation and Mechanistic Elucidation
Let us hypothesize that the proteomics experiment identifies MEK1 , a key kinase in the MAPK/ERK pathway, as a high-confidence target of Compound Q. The next steps will focus on validating this interaction and its effect on the signaling cascade.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by Compound Q.
Rationale: This assay will determine if Compound Q directly inhibits the enzymatic activity of recombinant MEK1 protein in a cell-free system. This is a critical step to confirm a direct interaction.
Protocol:
-
Assay Setup: Use a commercially available MEK1 kinase assay kit (e.g., ADP-Glo™). This assay measures the amount of ADP produced, which is proportional to kinase activity.
-
Reagents:
-
Recombinant human MEK1 enzyme.
-
Kinase-dead ERK2 as a substrate.
-
ATP.
-
Serial dilutions of Compound Q and the positive control (Trametinib).
-
-
Reaction: Incubate the enzyme, substrate, ATP, and test compounds in a 384-well plate.
-
Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and convert the generated ADP to a luminescent signal.
-
Data Analysis: Measure luminescence and calculate the IC₅₀ (concentration for 50% inhibition) for each compound.
Rationale: To confirm that Compound Q inhibits MEK1 activity within cells, we will measure the phosphorylation status of its direct downstream target, ERK. A reduction in phosphorylated ERK (p-ERK) is a hallmark of MEK inhibition.
Protocol:
-
Cell Treatment: Treat A375 cells with increasing concentrations of Compound Q, Trametinib, and the negative control for a short duration (e.g., 2 hours).
-
Protein Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe the membranes with primary antibodies against p-ERK1/2 and total ERK1/2.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescence-based detection system.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Comparative Data Presentation
The following tables present hypothetical data from the experiments described above, illustrating how Compound Q's performance would be compared to the alternatives.
Table 1: Cellular Proliferation Assay Results
| Compound | Cell Line | GI₅₀ (µM) |
| Compound Q | A375 | 1.5 |
| Alternative 1 (Trametinib) | A375 | 0.01 |
| Alternative 2 (Inactive Analog) | A375 | > 50 |
This hypothetical data suggests Compound Q is bioactive, though less potent than the clinical MEK inhibitor.
Table 2: In Vitro MEK1 Kinase Assay Results
| Compound | Target | IC₅₀ (nM) |
| Compound Q | MEK1 | 85 |
| Alternative 1 (Trametinib) | MEK1 | 0.9 |
| Alternative 2 (Inactive Analog) | MEK1 | > 10,000 |
This data would confirm a direct, albeit moderate, inhibitory effect of Compound Q on MEK1 enzymatic activity.
Table 3: Quantification of p-ERK Inhibition in A375 Cells
| Compound | Concentration (µM) | p-ERK / Total ERK Ratio (Normalized) |
| Vehicle Control | - | 1.00 |
| Compound Q | 0.5 | 0.75 |
| 1.5 | 0.40 | |
| 5.0 | 0.15 | |
| Alternative 1 (Trametinib) | 0.01 | 0.35 |
| 0.1 | 0.05 |
This cellular data would validate that Compound Q engages and inhibits its target in a cellular context, leading to downstream pathway modulation.
Conclusion and Future Directions
This guide outlines a logical and scientifically rigorous workflow to validate the hypothesized mechanism of action of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol as a MEK inhibitor. The proposed experiments, from broad phenotypic screening to specific biochemical and cell-based assays, create a self-validating system. If the experimental data align with the hypothetical results presented, it would provide strong evidence for the proposed mechanism.
Further steps would involve expanding the investigation to include:
-
Kinome-wide selectivity profiling to assess the specificity of Compound Q against a broad panel of kinases.
-
Cell cycle and apoptosis assays to connect the inhibition of the MAPK/ERK pathway to the observed anti-proliferative phenotype.
-
In vivo studies in relevant animal models to evaluate the compound's efficacy and pharmacokinetic properties.
By following this structured, comparative approach, researchers can confidently elucidate the mechanism of action of novel chemical entities, a critical step in the drug discovery and development process.
References
- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.
- Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents.
- Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates.
- Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.
- Comprehensive review on current developments of quinoline-based anticancer agents. Springer.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
- Quinoline: A diverse therapeutic agent.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- Identifying the proteins to which small-molecule probes and drugs bind in cells.
- Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of N-Substituted Tetrahydroquinolines
A Senior Application Scientist's Perspective on Preclinical Evaluation
In the landscape of drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living organism is fraught with challenges. This guide offers an in-depth technical comparison of the in vitro and in vivo efficacy of N-substituted tetrahydroquinolines, a class of heterocyclic compounds with diverse pharmacological potential. Due to a lack of comprehensive, publicly available data for the specific compound 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, this guide will draw upon published studies of structurally related analogs to illustrate the critical principles of preclinical drug evaluation. By examining different compounds within the same chemical class, we can illuminate the often-unpredictable transition from a controlled cellular environment to a complex biological system.
The Crucial Juncture: From Benchtop to Biological Systems
The core objective of preclinical research is to build a convincing case for a compound's therapeutic potential before it enters human trials. This process invariably begins with in vitro studies, which provide a foundational understanding of a compound's activity in a simplified, controlled setting. However, the true test of a drug candidate lies in its in vivo performance, where it must navigate the complexities of absorption, distribution, metabolism, and excretion (ADME) to reach its target and exert a therapeutic effect. This guide will dissect these two critical phases of evaluation, using examples from the tetrahydroquinoline family to highlight the nuances of each and the chasm that often separates them.
Part 1: In Vitro Efficacy - Unveiling Anticancer Potential in a Controlled Environment
A significant body of research on N-substituted tetrahydroquinolines has focused on their potential as anticancer agents. These in vitro studies typically involve exposing various cancer cell lines to the compounds and measuring their effects on cell viability and proliferation.
Experimental Design: The MTT Assay
A cornerstone of in vitro cytotoxicity testing is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5] This colorimetric assay is a reliable method for assessing cell viability.[1][4] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[1][4] The amount of formazan produced, which is quantified by measuring the absorbance of the solubilized crystals, is directly proportional to the number of viable, metabolically active cells.[5]
Protocol: Standard MTT Assay for Anticancer Screening [1][3]
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allowed to adhere and grow for 24 hours.[3]
-
Compound Treatment: The tetrahydroquinoline derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.[2]
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2 to 4 hours, allowing for the formation of formazan crystals.[3]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
In Vitro Anticancer Activity of Tetrahydroquinoline Analogs
Several studies have demonstrated the potent in vitro anticancer activity of various N-substituted tetrahydroquinoline derivatives. For instance, a series of morpholine-substituted tetrahydroquinolines were identified as potential mTOR inhibitors and exhibited significant cytotoxicity against lung (A549) and breast (MCF-7, MDA-MB-231) cancer cell lines.[6] Another study reported that certain tetrahydroquinoline derivatives decreased cell proliferation in breast cancer cell lines, with proposed activity at the G Protein-coupled Estrogen Receptor (GPER).[7]
| Compound Class | Cell Line | IC50 (µM) | Proposed Target | Reference |
| Morpholine-Substituted Tetrahydroquinolines | A549 (Lung) | 0.033 - 0.062 | mTOR | [6] |
| MCF-7 (Breast) | 0.087 - 0.58 | mTOR | [6] | |
| Carboxyl-containing Tetrahydroquinolines | MCF-7 (Breast) | 50 | GPER | [7] |
| MDA-MB-231 (Breast) | 25 | GPER | [7] |
Table 1: In Vitro Anticancer Efficacy of Representative Tetrahydroquinoline Derivatives.
The causality behind these experimental choices lies in the need for rapid, high-throughput screening to identify promising candidates from a large library of synthesized compounds. The MTT assay is well-suited for this purpose due to its simplicity, reliability, and scalability.[1]
Caption: Workflow of the in vitro MTT assay for assessing anticancer activity.
Part 2: In Vivo Efficacy - The Whole-System Challenge
While in vitro data provide a crucial first look at a compound's potential, the complex biological environment of a living organism presents a multitude of hurdles. In vivo studies are designed to assess a compound's efficacy in a more physiologically relevant context, taking into account factors like ADME and potential toxicity.
Experimental Design: Xenograft Models for Anticancer Efficacy
For anticancer drug development, the subcutaneous xenograft model is a widely used in vivo tool.[8] This involves implanting human cancer cells into immunocompromised mice, allowing a tumor to grow, and then treating the mice with the test compound to observe its effect on tumor growth.[8][9]
Protocol: Subcutaneous Xenograft Model for Anticancer Efficacy [8][9]
-
Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of athymic nude mice.[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., approximately 150 mm³).[8]
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered (e.g., intraperitoneally or orally) at a specific dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volume in the treated groups to the control group.
In Vivo Anticancer and Antimalarial Efficacy of Quinoline Analogs
While direct in vivo anticancer data for simple N-hydroxyethyl-tetrahydroquinolines are scarce in the public domain, studies on other quinoline derivatives demonstrate how such evaluations are conducted. For example, a novel quinoline derivative, 91b1, was shown to significantly reduce tumor size in a nude mice xenograft model.[8]
In a different therapeutic area, enantiomerically pure amino-alcohol quinolines have been evaluated for their in vivo antimalarial efficacy in a Plasmodium berghei-infected mouse model.[10] In these studies, the key outcome is the survival rate of the treated mice and the reduction in parasite multiplication.[10]
| Compound Class | Animal Model | Disease Model | Key Efficacy Readout | Reference |
| Quinoline Derivative (91b1) | Nude Mice | Xenograft (Cancer) | Significant reduction in tumor size | [8] |
| Amino-alcohol Quinolines | BALB/c Mice | P. berghei Infection (Malaria) | Increased survival rates, reduced parasite multiplication | [10] |
Table 2: In Vivo Efficacy of Representative Quinoline Derivatives in Different Disease Models.
The rationale for these in vivo models is to simulate the human disease state as closely as possible in an animal model to predict clinical efficacy.[11][12]
Caption: Workflow of an in vivo anticancer xenograft study.
Bridging the Gap: The In Vitro-In Vivo Disconnect
The transition from promising in vitro data to successful in vivo efficacy is often where drug candidates fail. A compound that is highly potent in a cell-based assay may show little to no activity in an animal model. This discrepancy can arise from several factors:
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inefficient distribution can prevent the compound from reaching its target tissue at a sufficient concentration.
-
Toxicity: The compound may be toxic to the host organism at concentrations required for therapeutic efficacy.
-
Off-target effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy.
-
Model Limitations: The in vitro or in vivo model may not accurately recapitulate the human disease.
For the tetrahydroquinoline derivatives discussed, a compound with a nanomolar IC50 in an mTOR inhibition assay might not translate to tumor regression in a xenograft model if it is rapidly cleared by the liver or cannot penetrate the tumor tissue effectively.
Mechanistic Insights: Potential Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design and for interpreting both in vitro and in vivo results. For the tetrahydroquinoline analogs, several signaling pathways have been implicated.
-
mTOR Pathway: The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often hyperactive in cancer.[13][14][15][16] Some tetrahydroquinoline derivatives have been shown to inhibit this pathway, providing a clear rationale for their anticancer effects.[6]
-
GPER Signaling: The G Protein-coupled Estrogen Receptor (GPER) is another target implicated in the proliferation of certain cancers.[7][17][18][19] Tetrahydroquinoline derivatives have been designed to target GPER, demonstrating the versatility of this chemical scaffold.[7][17][18]
-
Antimalarial Mechanism: In the context of malaria, quinoline-based drugs are thought to interfere with the parasite's digestion of hemoglobin in red blood cells.[20][21][22][23] They accumulate in the parasite's acidic food vacuole and inhibit the polymerization of heme, leading to a buildup of toxic heme and parasite death.[20][23]
Caption: Simplified mTOR signaling pathway targeted by some tetrahydroquinoline derivatives.
Conclusion: A Call for Integrated Preclinical Assessment
This guide, while not a direct comparison of a single compound, underscores the critical importance of a multi-faceted approach to preclinical drug evaluation. The journey of N-substituted tetrahydroquinolines from chemical synthesis to potential therapeutic application highlights that potent in vitro activity is merely the first step. A thorough understanding of a compound's in vivo behavior, including its pharmacokinetic profile and efficacy in relevant disease models, is paramount. As we continue to explore the therapeutic potential of this and other chemical classes, it is the careful and scientifically rigorous integration of both in vitro and in vivo data that will ultimately pave the way for the development of novel and effective medicines.
References
- Zacarías-Lara, O. J., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry, 19(6), 760-771.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680.
- Li, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(11), 3535.
- Wullschleger, S., et al. (2006). The mTOR signalling pathway in human cancer.
- Al-Ostoot, F. H., et al. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules, 24(18), 3249.
- Berman, J. D. (1988). In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major. Transactions of the Royal Society of Tropical Medicine and Hygiene, 82(4), 560-561.
- Craig, A. G., & Scherf, A. (Eds.). (2003).
- Sabatini, D. M. (2006). mTOR and cancer: insights into a complex relationship.
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- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
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ResearchGate. (n.d.). Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
Introduction: The Significance of the 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol Scaffold
The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a hydroxyethyl group at the N1 position to yield 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This modification can enhance solubility, provide a handle for further derivatization, and introduce new hydrogen bonding interactions with biological targets. Consequently, efficient and scalable synthetic access to this key intermediate is of paramount importance for researchers in drug discovery and development.
This guide provides a comprehensive comparison of the primary synthetic routes to 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, offering an in-depth analysis of their respective synthetic efficiencies. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their yields, scalability, cost-effectiveness, safety, and environmental impact. This objective is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific needs.
Comparative Analysis of Synthetic Routes
Two principal and mechanistically distinct approaches for the synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol are benchmarked in this guide:
-
Direct N-Alkylation of 1,2,3,4-Tetrahydroquinoline: A classical and straightforward approach involving the direct alkylation of the secondary amine of 1,2,3,4-tetrahydroquinoline with a suitable 2-hydroxyethylating agent.
-
One-Pot Reductive Amination of Quinoline: A more convergent strategy that begins with the parent aromatic heterocycle, quinoline, and combines reduction and N-alkylation in a single pot.
The following sections will provide a detailed examination of each of these routes.
Route 1: Direct N-Alkylation of 1,2,3,4-Tetrahydroquinoline
This method relies on the nucleophilic character of the nitrogen atom in the 1,2,3,4-tetrahydroquinoline ring to displace a leaving group from a 2-hydroxyethyl synthon. The two most common reagents for this transformation are 2-haloethanols (e.g., 2-bromoethanol and 2-chloroethanol) and ethylene oxide.
Mechanism of N-Alkylation
The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of 1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking the electrophilic carbon of the 2-hydroxyethylating agent. In the case of 2-haloethanols, a halide ion is displaced. With ethylene oxide, the reaction results in the opening of the strained epoxide ring. A base is typically required to neutralize the resulting hydrohalic acid or to deprotonate the hydroxyl group of the product, preventing it from undergoing further reactions.
Visualization of the N-Alkylation Pathway
Sources
A Comparative Guide to Confirming the Purity of Synthesized 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor. For novel molecules like 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, a robust analytical strategy is not merely a quality control measure; it is a fundamental prerequisite for reliable biological and pharmacological evaluation. This guide provides an in-depth comparison of analytical techniques, grounded in practical application and scientific principles, to establish the purity of this synthesized quinoline derivative.
The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][2] The introduction of a dihydro-2H-quinolin-1-yl)ethanol substituent presents specific analytical challenges that necessitate a multi-pronged approach to purity assessment. This guide will dissect the utility of various analytical methods, offering a rationale for their selection and a framework for their integrated application.
The Orthogonal Approach: A Self-Validating System
A single analytical technique is rarely sufficient to definitively establish the purity of a synthesized compound. An orthogonal approach, employing multiple methods that measure different physicochemical properties, provides a more complete and trustworthy purity profile.[3] For 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, a combination of chromatographic and spectroscopic techniques is recommended.
Comparative Analysis of Key Analytical Techniques
The selection of analytical methods should be guided by their ability to separate the target compound from potential impurities, starting materials, and byproducts, as well as to confirm its chemical identity.
| Technique | Principle of Detection | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase, detected by UV absorbance. | High resolution, quantitative accuracy, and suitability for non-volatile and thermally labile compounds.[4] | May require method development to achieve optimal separation. Co-elution of impurities is possible. | Primary quantitative purity assessment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | High sensitivity, excellent for volatile impurities, and provides structural information from mass fragmentation patterns.[5][6] | Not suitable for non-volatile or thermally unstable compounds. Derivatization may be necessary for polar compounds like ethanolamines.[5] | Detection of volatile impurities and confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.[7][8] | Unparalleled for structural elucidation and identification of impurities. Quantitative NMR (qNMR) can provide an absolute purity value.[7][9] | Lower sensitivity compared to chromatographic methods. May not detect trace-level impurities. | Definitive structural confirmation and identification of major impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations, identifying functional groups.[10][11] | Rapid and non-destructive. Provides confirmation of key functional groups. | Limited ability to distinguish between structurally similar compounds or quantify impurities. | Confirmation of functional groups and rapid identity check. |
Experimental Workflow for Purity Confirmation
A logical and sequential application of these techniques ensures a comprehensive evaluation of the synthesized 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
Caption: A workflow for the comprehensive purity analysis of synthesized compounds.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and the nature of any observed impurities.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of the synthesized compound by separating it from non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.[1]
Procedure:
-
Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 90:10) at a flow rate of 1.0 mL/min.[12]
-
Inject 10 µL of the sample solution.
-
Run a linear gradient elution, for example:
-
0-5 min: 10% B
-
5-25 min: Increase to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B
-
-
Monitor the elution at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).[12]
-
Calculate the area percentage of the main peak to determine the purity.
Rationale for Choices: A C18 column is a versatile stationary phase for separating a wide range of organic molecules.[12] The use of a formic acid modifier in the mobile phase helps to improve peak shape for basic compounds like quinolines. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities, such as residual solvents or starting materials.
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium as the carrier gas
-
Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
Procedure:
-
Set the injector temperature to 250°C and the transfer line to 280°C.
-
Use a temperature program for the oven, for example:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 min
-
-
Inject 1 µL of the sample solution.
-
Acquire mass spectra in the range of 50-500 m/z.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Rationale for Choices: Due to the polar nature of the ethanolamine moiety, derivatization might be necessary to improve volatility and chromatographic performance.[5] However, an initial screening without derivatization can detect highly volatile impurities. The temperature program allows for the separation of compounds with a range of boiling points.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound and identify any structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
Procedure:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary for full structural elucidation, perform 2D NMR experiments such as COSY, HSQC, and HMBC.[7]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the observed chemical shifts and coupling constants with expected values for the target structure.
Rationale for Choices: NMR is the gold standard for structural elucidation.[7][8] The choice of deuterated solvent depends on the solubility of the compound. 2D NMR experiments are invaluable for unambiguously assigning all proton and carbon signals in complex molecules.
Interpreting the Data: A Holistic View
The purity of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol can be confidently established by integrating the results from these orthogonal techniques.
-
HPLC provides the primary quantitative measure of purity, with the expectation of a single major peak representing the target compound.
-
GC-MS serves as a complementary technique to detect any volatile impurities that may not be observed by HPLC.
-
NMR provides the definitive confirmation of the compound's identity and can reveal the presence of any significant impurities that may co-elute with the main peak in HPLC.
-
FTIR offers a quick confirmation of the presence of key functional groups, such as the O-H stretch from the ethanol group and C-N and C-H stretches from the quinoline ring system.
Caption: The integration of data from multiple analytical techniques.
By adhering to this comprehensive analytical approach, researchers and drug development professionals can ensure the quality and reliability of their synthesized 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, thereby building a solid foundation for subsequent biological and pharmacological investigations. The principles and protocols outlined in this guide are intended to be a robust starting point, and it is incumbent upon the analytical scientist to apply their expertise to adapt and optimize these methods as needed.
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Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). National Center for Biotechnology Information. [Link]
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2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions. (2017). Springer. [Link]
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Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023). OSTI.GOV. [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Center for Biotechnology Information. [Link]
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Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2021). MDPI. [Link]
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HPLC analysis of 80% ethanol elution and the compounds 1, 2, 3, 4, and... (n.d.). ResearchGate. [Link]
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Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (2022). MDPI. [Link]
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A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]
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SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). HETEROCYCLES. [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews. [Link]
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Structure elucidation of quinoline| NMR Spectroscopy. (2023). YouTube. [Link]
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Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2024). MDPI. [Link]
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Synthesis and biological screening of some novel Quinoline derivatives. (n.d.). Der Pharma Chemica. [Link]
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Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. (2020). National Center for Biotechnology Information. [Link]
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Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. (2023). OSTI.GOV. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]
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Study on the synthesis of 3,4-dihydro-2(lH)quinolinone derivatives. (2008). ResearchGate. [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]
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Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. (2021). MDPI. [Link]
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methods of purification of organic compounds. (2019). BYJU'S. [Link]
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Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2021). ResearchGate. [Link]
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Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]
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Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. (2026). American Chemical Society. [Link]
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Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2008). ResearchGate. [Link]
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Navigating the Disposal of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, a compound utilized in various research applications. Our approach is grounded in established safety protocols and regulatory compliance, aiming to build a culture of safety and trust within the laboratory setting.
The quinoline moiety and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which may include antibacterial, antiviral, and anti-cancer properties.[1][2] This inherent bioactivity necessitates a cautious approach to waste management to prevent unintended environmental release and ecological impact.
I. Hazard Assessment and Chemical Profile
Structural Analogs and Potential Hazards:
-
Quinoline and Isoquinoline Derivatives: The core structure contains a dihydroquinoline group. A structurally similar compound, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol, is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] It is prudent to assume that 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol exhibits similar irritant properties.
-
Ethanol Moiety: The presence of a hydroxyl group suggests that this compound is an alcohol. The parent compound, ethanol, is a highly flammable liquid and vapor (H225) and causes serious eye irritation (H319).[4][5] Therefore, flammability is a key consideration in the handling and disposal of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
Based on this analysis, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as flammability.
Quantitative Data Summary:
| Property | Anticipated Hazard | GHS Hazard Statement (Assumed) | Rationale |
| Physical State | Solid or Liquid | - | Dependent on purity and temperature |
| Irritation | Skin, Eye, and Respiratory Irritant | H315, H319, H335 | Based on data for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol[3] |
| Flammability | Flammable | H225 | Presence of the ethanol moiety[4][5] |
| Toxicity | Potential for biological activity | - | Quinoline derivatives are known for diverse pharmacological effects[1] |
II. Personal Protective Equipment (PPE) and Spill Management
Prior to handling 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol for any purpose, including disposal, appropriate PPE must be worn.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be used.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.[6]
-
Body Protection: A laboratory coat must be worn. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.[6]
Spill Response Protocol:
-
Evacuate and Isolate: In the case of a spill, immediately evacuate the area and prevent unauthorized entry.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Containment: For liquid spills, use an inert absorbent material like sand or diatomaceous earth to contain the substance.[4]
-
Collection: Carefully collect the absorbed material and any contaminated solids into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is that it must be managed as hazardous waste. It is imperative that this chemical is never disposed of down the drain or in regular trash.[7][8]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, chemically compatible container for the collection of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol waste. The container must be in good condition, with a secure, leak-proof lid.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(3,4-dihydro-2H-quinolin-1-yl)ethanol". The approximate concentration and any other components of the waste stream should also be noted.
-
Storage: Store the waste container in a well-ventilated area, away from sources of ignition and incompatible materials.[5] The container should be kept closed at all times, except when adding waste.[7]
Step 2: Arranging for Professional Disposal
-
Licensed Waste Hauler: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company.[9] These companies have the expertise and facilities to manage hazardous materials in an environmentally sound manner.
-
Documentation: Ensure that all necessary documentation for waste disposal is completed in accordance with local, state, and federal regulations.[8] This may include a hazardous waste manifest.
Step 3: Final Disposal Method
-
High-Temperature Incineration: The most probable and environmentally responsible method of disposal for this type of organic chemical is high-temperature incineration in a permitted hazardous waste incinerator.[9] This process ensures the complete destruction of the compound, minimizing its potential for environmental harm.
Disposal Workflow Diagram:
Caption: Workflow for the safe disposal of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
IV. Regulatory Compliance and Best Practices
Adherence to all applicable regulations is non-negotiable. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] Laboratories are classified as waste generators and must comply with specific requirements for waste handling, storage, and disposal.[10]
Key Regulatory Considerations:
-
Waste Determination: It is the generator's responsibility to determine if their waste is hazardous.[10] Given the properties of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, it should be managed as hazardous waste.
-
Training: All laboratory personnel who generate hazardous waste must be trained on proper handling, storage, and disposal procedures.[7][8]
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of.
By implementing these procedures, research institutions can ensure they are not only compliant with the law but are also upholding their commitment to the safety of their employees and the well-being of the community.
References
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Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. [Link]
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Safety Data Sheet: Ethanol. Chemos GmbH&Co.KG. [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. [Link]
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Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. [Link]
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Relevance of the developmental toxicity of ethanol in the occupational setting: a review. PubMed. [Link]
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2-(2-p-Tolylbenzo[g]quinolin-3-yl)ethanol. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, a substituted tetrahydroquinoline, represents a class of compounds with significant potential in medicinal chemistry. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of chemical safety and risk mitigation.
Anticipated Hazard Profile
The primary hazards associated with 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol are extrapolated from its structural components: the 1,2,3,4-tetrahydroquinoline core and the ethanol substituent. The parent compound, 1,2,3,4-tetrahydroquinoline, is known to cause skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer[1][2][3]. A close structural isomer, (R)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation[4]. Therefore, it is prudent to handle 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol with a similar level of caution.
Based on this analysis, the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are anticipated for 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol:
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | |
| Carcinogenicity (Suspected, Category 2) | H350: May cause cancer | Danger |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The following PPE is mandatory when handling 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | To prevent skin contact and absorption. The quinoline moiety and its derivatives can be irritating to the skin[1][2][5][6]. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols that can cause serious eye irritation[1][2][5][6]. |
| Body Protection | A lab coat that is fully buttoned. A chemically resistant apron should be worn over the lab coat. | To protect against incidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of aerosols or vapors, which may cause respiratory irritation[1][2]. |
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation : Before handling the compound, ensure that an eyewash station and safety shower are readily accessible. Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Donning PPE : Follow the PPE donning sequence outlined in the diagram below to ensure complete protection.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use powder-free gloves to avoid contamination[7].
-
In Case of Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
-
-
Doffing PPE : Follow the PPE doffing sequence to prevent cross-contamination.
PPE Donning and Doffing Workflow
Sources
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